5-Bromo-2,3-difluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,3-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYATAKVVIXJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629512 | |
| Record name | 5-Bromo-2,3-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887585-64-0 | |
| Record name | 5-Bromo-2,3-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,3-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2,3-difluorobenzoic Acid: A Technical Guide for Researchers
CAS Number: 887585-64-0
This technical guide provides an in-depth overview of 5-Bromo-2,3-difluorobenzoic acid, a key building block for researchers and professionals in drug development and chemical synthesis. This document collates available data on its chemical properties, outlines a probable synthetic route, and discusses its potential applications, particularly in the burgeoning field of protein degradation.
Core Compound Data
This compound is a halogenated aromatic carboxylic acid. The presence of bromine and two fluorine atoms on the benzoic acid ring imparts unique chemical properties that make it a valuable intermediate in the synthesis of complex organic molecules.[1]
Physical and Chemical Properties
Quantitative data for this compound is not widely available in public literature. The following table summarizes the known properties. For comparative purposes, data for the isomeric 5-Bromo-2,4-difluorobenzoic acid (CAS: 28314-83-2) is also provided, as it is more extensively characterized.[2][3]
| Property | This compound | 5-Bromo-2,4-difluorobenzoic acid (for comparison) |
| CAS Number | 887585-64-0[4] | 28314-83-2[3] |
| Molecular Formula | C₇H₃BrF₂O₂[4] | C₇H₃BrF₂O₂[3] |
| Molecular Weight | 237.00 g/mol [4] | 237.00 g/mol [3] |
| Melting Point | Data not available | 149-151 °C[2] |
| Boiling Point | Data not available | 287.1 ± 40.0 °C at 760 mmHg[2] |
| Purity | Typically ≥97%[5] | Typically ≥97%[3] |
| Appearance | Solid (inferred) | Solid |
| Storage Temperature | Room temperature or -20°C[5][6] | Room temperature |
Spectral Data
Detailed spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound are not publicly available but are reported to be obtainable from commercial suppliers like ChemicalBook.[7]
Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, a plausible synthetic route can be extrapolated from established methods for the synthesis of the isomeric 5-Bromo-2,4-difluorobenzoic acid. The most common approach involves the electrophilic bromination of the corresponding difluorobenzoic acid.
Proposed Synthesis of this compound
This proposed protocol is based on the bromination of 2,4-difluorobenzoic acid and should be adapted and optimized for the 2,3-difluoro isomer.[8]
Materials:
-
2,3-difluorobenzoic acid
-
N-Bromosuccinimide (NBS) or Dibromohydantoin
-
Concentrated Sulfuric Acid
-
Methanol or Ethanol (for esterification/purification)
-
Sodium Hydroxide solution
-
Hydrochloric Acid
-
Dichloromethane (DCM)
-
Ice
Procedure:
-
Bromination: Dissolve 2,3-difluorobenzoic acid in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and cooled in an ice bath (0-5 °C).
-
Slowly add N-Bromosuccinimide (NBS) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 8-16 hours), monitoring the reaction progress by a suitable method like TLC or LC-MS.
-
Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the crude product.
-
Filtration: Filter the solid precipitate and wash with cold water until the filtrate is neutral. Dry the crude product.
-
Purification (optional, via esterification):
-
Reflux the crude product with methanol and a catalytic amount of sulfuric acid to form the methyl ester.
-
Purify the resulting liquid ester by distillation under reduced pressure.
-
Hydrolyze the purified ester back to the carboxylic acid using an aqueous sodium hydroxide solution, followed by acidification with hydrochloric acid.
-
-
Final Product: Filter the purified this compound, wash with water, and dry.
Applications in Drug Discovery
This compound is categorized as a "Protein Degrader Building Block," indicating its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The bromo- and fluoro-substituted benzoic acid moiety can serve as a versatile handle for chemical modifications and as a precursor to more complex chemical scaffolds that can be incorporated into PROTACs as part of the target protein ligand, the E3 ligase ligand, or the linker connecting them.
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of 5-bromo-difluorobenzoic acids.
Caption: A generalized synthetic workflow for 5-bromo-difluorobenzoic acid.
Role in PROTAC Synthesis
This diagram illustrates the conceptual role of a this compound derivative in the assembly of a PROTAC molecule.
Caption: Conceptual use of the title compound in PROTAC synthesis.
References
- 1. CAS 887585-64-0: Ácido 5-bromo-2,3-difluorobenzoico [cymitquimica.com]
- 2. This compound|CAS 887585-64-0|Adamas-beta|製品詳細 [tci-chemical-trading.com]
- 3. chemscene.com [chemscene.com]
- 4. usbio.net [usbio.net]
- 5. calpaclab.com [calpaclab.com]
- 6. globalscientificjournal.com [globalscientificjournal.com]
- 7. This compound(887585-64-0) 1H NMR [m.chemicalbook.com]
- 8. Buy 5-Bromo-2,4-difluorobenzoic acid | 28314-83-2 [smolecule.com]
An In-depth Technical Guide to 5-Bromo-2,3-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,3-difluorobenzoic acid, with the CAS number 887585-64-0, is a halogenated aromatic carboxylic acid.[1][2] Its structure, featuring a bromine atom and two fluorine atoms on the benzoic acid core, makes it a valuable building block in medicinal chemistry and materials science. The presence and position of these halogen substituents significantly influence the molecule's physicochemical properties and reactivity, offering unique opportunities for the synthesis of complex molecular architectures and novel bioactive compounds. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including available experimental data and methodologies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some properties are readily available from commercial suppliers, specific experimental data such as melting and boiling points remain largely unreported in readily accessible literature. For comparison, data for the related isomer, 5-Bromo-2,4-difluorobenzoic acid, is also included where available, highlighting the impact of isomerism on physical properties.
| Property | This compound | 5-Bromo-2,4-difluorobenzoic acid |
| CAS Number | 887585-64-0[1][2] | 28314-83-2[3][4] |
| Molecular Formula | C₇H₃BrF₂O₂[1][2] | C₇H₃BrF₂O₂[3][4] |
| Molecular Weight | 237.00 g/mol [1][2] | 237.00 g/mol [3][4] |
| Appearance | White crystalline powder[5] | - |
| Purity | ≥95% to ≥97%[5] | ≥97%[4] |
| Melting Point | Not available | 149-151 °C[3] |
| Boiling Point | Not available | 287.1 ± 40.0 °C at 760 mmHg[3] |
| pKa (Predicted) | 2.70 ± 0.10[6] | - |
| Storage Temperature | Room temperature or -20°C[1][1] | Room temperature[4] |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the positions of the bromine and fluorine atoms.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule, with the chemical shifts of the aromatic carbons being particularly sensitive to the electron-withdrawing effects of the halogen substituents and the carboxylic acid group.
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretching of the carboxylic acid (a broad band typically in the region of 2500-3300 cm⁻¹), the C=O stretching of the carbonyl group (around 1700 cm⁻¹), and C-F and C-Br stretching vibrations at lower wavenumbers.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for M and M+2 ions) will be a characteristic feature.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in the public domain. However, general methods for the synthesis of similar halogenated benzoic acids can be adapted.
Synthesis
A plausible synthetic route for this compound would involve the bromination of 2,3-difluorobenzoic acid. The following is a generalized protocol based on the synthesis of a similar isomer, 5-bromo-2,4-difluorobenzoic acid.[8]
Reaction Scheme:
References
- 1. usbio.net [usbio.net]
- 2. calpaclab.com [calpaclab.com]
- 3. americanelements.com [americanelements.com]
- 4. chemscene.com [chemscene.com]
- 5. rsc.org [rsc.org]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123) [hmdb.ca]
- 7. This compound(887585-64-0) 1H NMR [m.chemicalbook.com]
- 8. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to 5-Bromo-2,3-difluorobenzoic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 5-Bromo-2,3-difluorobenzoic acid, a crucial building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.
Core Molecular Information
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and two fluorine atoms on the benzoic acid scaffold, imparts unique physicochemical properties that are highly valuable in the design of bioactive molecules.
Molecular Structure
Below is a two-dimensional representation of the molecular structure of this compound.
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 887585-64-0 | [1][2][3] |
| Molecular Formula | C₇H₃BrF₂O₂ | [1][3] |
| Molecular Weight | 237.00 g/mol | [1][3] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥97% | [1][2] |
| Spectroscopic Data | Source |
| ¹H NMR | Available |
| IR Spectrum | Available |
| Mass Spectrum | Available |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not widely published, a representative procedure can be extrapolated from the synthesis of structurally similar compounds, such as its isomers. The following protocol describes a general method for the bromination of a difluorobenzoic acid precursor.
Representative Synthesis of a Bromo-difluorobenzoic Acid
This protocol is based on methods for the synthesis of 5-Bromo-2,4-difluorobenzoic acid and should be adapted and optimized for the 2,3-difluoro isomer.
Reaction Scheme:
2,3-Difluorobenzoic acid + Brominating Agent → this compound
Materials:
-
2,3-Difluorobenzoic acid
-
N-Bromosuccinimide (NBS) or other suitable brominating agent
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a four-necked flask equipped with a thermometer and a stirrer, dissolve 2,3-difluorobenzoic acid in a mixture of concentrated sulfuric acid and dichloromethane.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) in portions, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, quench the reaction by carefully pouring the mixture into ice water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound.
Caption: A representative workflow for the synthesis of this compound.
Applications in Drug Discovery: A Building Block for PROTACs
This compound is listed by suppliers as a "Protein Degrader Building Block," indicating its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5][6]
The unique substitution pattern of this compound makes it a valuable component for the linker or the E3 ligase-binding moiety of a PROTAC. The bromine atom provides a reactive handle for cross-coupling reactions, allowing for the attachment of the linker, while the fluorine atoms can enhance binding affinity and improve pharmacokinetic properties.
Conceptual Workflow for PROTAC Synthesis
The following diagram illustrates the conceptual workflow of how this compound could be incorporated into a PROTAC synthesis strategy.
Caption: Conceptual workflow for the utilization of this compound in the synthesis of a PROTAC.
Conclusion
This compound is a key chemical intermediate with significant potential in the field of drug discovery, particularly for the development of targeted protein degraders. Its unique structural features provide a versatile platform for the synthesis of complex bioactive molecules. Further research into its specific biological activities and the development of optimized synthesis protocols will undoubtedly expand its applications in medicinal chemistry and contribute to the advancement of novel therapeutics.
References
- 1. calpaclab.com [calpaclab.com]
- 2. CAS 887585-64-0: Ácido 5-bromo-2,3-difluorobenzoico [cymitquimica.com]
- 3. usbio.net [usbio.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-2,3-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,3-difluorobenzoic acid, a halogenated aromatic carboxylic acid, is a valuable building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and two adjacent fluorine atoms on the benzoic acid core, imparts distinct chemical properties that are leveraged in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential applications, with a focus on data relevant to research and drug development professionals.
Chemical Properties and Data
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 887585-64-0 | [1] |
| Molecular Formula | C₇H₃BrF₂O₂ | [1] |
| Molecular Weight | 237.00 g/mol | [1] |
| Appearance | Off-white to white crystalline solid | |
| Purity | ≥97% | [2] |
| Storage Temperature | -20°C | [1] |
Synthesis
While specific, detailed experimental protocols for the synthesis of this compound are not widely published in readily available literature, a general synthetic approach involves the bromination of 2,3-difluorobenzoic acid. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced onto the benzene ring. The directing effects of the fluorine and carboxylic acid groups influence the position of bromination.
A plausible synthetic workflow is outlined below:
Caption: General workflow for the synthesis of this compound.
Experimental Considerations:
-
Brominating Agent: N-Bromosuccinimide (NBS) or liquid bromine (Br₂) are common brominating agents.
-
Catalyst: A Lewis acid catalyst such as iron(III) bromide (FeBr₃) or a strong protic acid like sulfuric acid (H₂SO₄) is typically required to facilitate the reaction.
-
Solvent: An inert solvent, such as a halogenated hydrocarbon, is generally used.
-
Reaction Conditions: The reaction temperature and time need to be carefully controlled to optimize the yield and minimize the formation of by-products.
-
Purification: Purification of the crude product is essential to remove unreacted starting materials and isomers. Common techniques include recrystallization and column chromatography.
Applications in Drug Development
Halogenated benzoic acids are important pharmacophores in drug discovery. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a molecule. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are instrumental in building molecular complexity.
While specific drugs containing the this compound moiety are not prominently documented, its structural motifs are found in various biologically active compounds. It is often utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. One notable area is its use in the development of protein degrader building blocks .[2]
The general role of this compound in a drug discovery workflow can be visualized as follows:
Caption: Role of this compound in a drug discovery pipeline.
Spectroscopic Data
Access to spectroscopic data is crucial for the identification and characterization of this compound. Commercial suppliers often provide access to NMR, IR, and mass spectrometry data.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine and bromine substituents.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the aromatic ring.
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight and provide information about the fragmentation pattern of the molecule.
Researchers can typically access this spectral data from the websites of chemical suppliers.[3]
Conclusion
This compound is a specialized chemical intermediate with significant potential in synthetic chemistry, particularly in the realm of drug discovery. While detailed public information on its synthesis and specific biological applications is limited, its structural features suggest its utility as a versatile building block for creating novel and complex molecules. The data and workflows presented in this guide are intended to provide a foundational understanding for researchers and to stimulate further investigation into the applications of this compound.
References
Spectroscopic Profile of 5-Bromo-2,3-difluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2,3-difluorobenzoic acid (CAS No. 887585-64-0), a halogenated aromatic carboxylic acid of interest in pharmaceutical and materials science research. This document compiles available spectroscopic information and provides standardized experimental protocols for data acquisition.
Molecular Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 887585-64-0[1] |
| Molecular Formula | C₇H₃BrF₂O₂[1] |
| Molecular Weight | 237.00 g/mol [2] |
Spectroscopic Data Summary
While direct experimental spectra for this compound are not widely published in publicly accessible databases, spectroscopic data is available through specialized chemical suppliers such as ChemicalBook, which lists ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.[3] This guide presents expected spectral characteristics based on the analysis of structurally related compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.5 ppm. The two aromatic protons will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with each other and with the adjacent fluorine atoms. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift, usually above 10 ppm.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will be the most deshielded, appearing in the range of 165-175 ppm. The aromatic carbons will resonate between 110 and 150 ppm, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine, bromine, and carboxylic acid groups. Carbon-fluorine coupling will be observable.
¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two distinct signals for the two non-equivalent fluorine atoms. These signals will likely appear as multiplets due to coupling with each other and with the neighboring aromatic protons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the following key absorption bands:
| Wavenumber Range (cm⁻¹) | Vibrational Mode |
| 2500-3300 | O-H stretch (carboxylic acid, broad) |
| 1680-1710 | C=O stretch (carboxylic acid) |
| 1550-1620 | C=C stretch (aromatic ring) |
| 1200-1300 | C-O stretch (carboxylic acid) |
| 1000-1200 | C-F stretch |
| 600-800 | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. The primary fragmentation pathway would likely involve the loss of the carboxylic acid group (-COOH) and subsequent fragmentation of the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
A study on the closely related 2,3-difluorobenzoic acid revealed UV absorption maxima in ethanol.[4] It is expected that this compound will exhibit similar absorption bands, likely in the range of 200-300 nm, corresponding to π-π* transitions within the aromatic system.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for solid aromatic carboxylic acids.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 200-250 ppm) is required. A longer acquisition time and a greater number of scans are necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹⁹F NMR Acquisition: Use a fluorine-observe probe or a multinuclear probe. Reference the spectrum to an appropriate standard (e.g., CFCl₃).
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. usbio.net [usbio.net]
- 2. chemscene.com [chemscene.com]
- 3. This compound(887585-64-0) 1H NMR [m.chemicalbook.com]
- 4. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2,3-difluorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the known physical properties of 5-Bromo-2,3-difluorobenzoic acid, a key intermediate in the synthesis of various bioactive molecules.[1] Due to the specificity of this isomer, comprehensive experimental data is not widely published. For comparative context, this guide also includes data for the closely related and well-characterized isomer, 5-Bromo-2,4-difluorobenzoic acid. Furthermore, this document outlines standard experimental protocols for the determination of core physical properties applicable to this class of compounds.
Core Physical and Chemical Properties
The fundamental properties of this compound and its 2,4-isomer are summarized below. These identifiers and properties are crucial for substance identification, purity assessment, and experimental design.
| Property | This compound | 5-Bromo-2,4-difluorobenzoic acid (for comparison) |
| Molecular Formula | C₇H₃BrF₂O₂[1] | C₇H₃BrF₂O₂[2] |
| Molecular Weight | 237 g/mol [1] | 237 g/mol [2] |
| CAS Number | 887585-64-0[1] | 28314-83-2[2] |
| Appearance | White to off-white solid (presumed) | White or crystalline powder[3] |
| Melting Point | Data not available | 149-151 °C[2] |
| Boiling Point | Data not available | 287.1 ± 40.0 °C at 760 mmHg[2] |
| Solubility | Data not available | Presumed to have low water solubility |
Experimental Protocols
Detailed experimental protocols for determining the physical properties of this compound are not available in published literature. The following sections describe standard, widely accepted methodologies for the purification and characterization of solid organic compounds like halogenated benzoic acids.
Protocol 1: Purification by Recrystallization
Recrystallization is a fundamental technique used to purify solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[4][5] The goal is to dissolve the impure compound in a hot solvent and allow it to slowly cool, forming pure crystals while impurities remain in the mother liquor.[6]
Methodology:
-
Solvent Selection: Choose a solvent in which the benzoic acid derivative is highly soluble at elevated temperatures but sparingly soluble at room or cold temperatures. Water is often a suitable solvent for benzoic acids.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate until it boils.[7] Continue adding small portions of the hot solvent until the solid is completely dissolved.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and activated charcoal.[4]
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[6] The flask can then be placed in an ice bath to maximize crystal yield.[5]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Transfer the crystals to a watch glass and allow them to air dry or place them in a drying oven at a temperature well below the compound's melting point.
Protocol 2: Melting Point Determination
The melting point is a critical physical property for identifying a compound and assessing its purity. A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[8]
Methodology (Capillary Method using a Digital Apparatus):
-
Sample Preparation: Ensure the purified sample is completely dry and finely powdered.[9] Load a small amount of the sample into a capillary tube (sealed at one end) to a height of 2-3 mm.[10]
-
Apparatus Setup: Place the capillary tube into the heating block of the digital melting point apparatus.[9]
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by setting a high ramp rate (e.g., 10-20°C/minute) to find the approximate melting temperature.[9]
-
Accurate Determination: For an accurate measurement, set a "plateau" temperature about 10-15°C below the expected melting point.[10][11] Once the plateau temperature is reached, set a slow heating ramp rate of 1-2°C per minute.[9]
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting).[10] This range is the melting point.[12]
Protocol 3: Boiling Point Determination
For solid compounds that can be safely melted and boiled, or for liquid derivatives, the boiling point is another key characteristic property. The Siwoloboff method is a microscale technique suitable for determining the boiling point with a small amount of substance.[13][14]
Methodology (Siwoloboff Method):
-
Sample Preparation: Place a small amount of the liquid sample (a few microliters) into a fusion tube (a small test tube).[14]
-
Capillary Insertion: Insert a capillary tube, sealed at one end, into the fusion tube with the open end facing down.[13]
-
Apparatus Setup: Attach the fusion tube assembly to a thermometer using a rubber band. The sample should be level with the thermometer bulb.[13]
-
Heating: Immerse the setup in a heating bath, such as a Thiele tube filled with mineral oil, ensuring the rubber band is above the oil level.[12]
-
Observation: Heat the apparatus gently. A slow stream of bubbles will emerge from the inverted capillary as trapped air expands. When the liquid begins to boil, a rapid and continuous stream of bubbles will be observed.[14]
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn up into the capillary tube.[13]
Logical Workflow: Synthesis of Halogenated Difluorobenzoic Acids
While a specific biological signaling pathway for this compound is not established, its role as a synthetic intermediate is well-documented. The following diagram illustrates a representative experimental workflow for the synthesis of a brominated difluorobenzoic acid, based on patent literature for the 2,4-isomer, which involves bromination followed by purification steps.[3][15]
References
- 1. calpaclab.com [calpaclab.com]
- 2. americanelements.com [americanelements.com]
- 3. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Thiele tube - Wikipedia [en.wikipedia.org]
- 13. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 14. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 15. A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid [quickcompany.in]
Navigating the Solubility Landscape of 5-Bromo-2,3-difluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility of Aromatic Carboxylic Acids
Aromatic carboxylic acids, such as 5-Bromo-2,3-difluorobenzoic acid, generally exhibit low solubility in water due to the hydrophobic nature of the benzene ring. However, the presence of the polar carboxylic acid group allows for hydrogen bonding, rendering them more soluble in polar organic solvents. Their acidity also plays a key role; they readily dissolve in basic aqueous solutions through the formation of soluble salts.
Qualitative Solubility Profile
Based on established chemical principles for aromatic carboxylic acids, the expected qualitative solubility of this compound is summarized in the table below.
| Solvent System | Expected Solubility | Rationale |
| Water | Low | The nonpolar aromatic ring dominates over the polar carboxylic acid group. |
| 5% Sodium Hydroxide (aq) | High | Forms a soluble sodium salt (sodium 5-bromo-2,3-difluorobenzoate).[1] |
| 5% Sodium Bicarbonate (aq) | High | As a carboxylic acid, it is acidic enough to react with a weak base like sodium bicarbonate to form a soluble salt.[2][3] |
| 5% Hydrochloric Acid (aq) | Low | The acidic conditions suppress the ionization of the carboxylic acid group, reducing solubility.[2] |
| Methanol | High | Polar protic solvent capable of hydrogen bonding with the carboxylic acid group. |
| Ethanol | High | Similar to methanol, it is a polar protic solvent that can engage in hydrogen bonding. |
| Acetone | Moderate to High | A polar aprotic solvent that can act as a hydrogen bond acceptor. |
| Diethyl Ether | Moderate | A relatively nonpolar solvent, but the carboxylic acid can exhibit some solubility.[2] |
| Dichloromethane | Low to Moderate | A nonpolar solvent, expected to have limited interaction with the polar carboxylic acid. |
| Chloroform | Low to Moderate | Similar to dichloromethane, it is a nonpolar solvent. Some solid carboxylic acids have low solubility in CDCl3. |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following outlines a common and reliable method for determining the solubility of a solid compound like this compound in various solvents.
Static Equilibrium Method
This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetone)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or titration setup)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid from the liquid phase, centrifuge the sample at a high speed.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any remaining fine particles, filter the extracted sample through a syringe filter (e.g., 0.45 µm).
-
Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method.
-
UV-Vis Spectrophotometry: Measure the absorbance at the wavelength of maximum absorption (λmax) and determine the concentration using a calibration curve.
-
High-Performance Liquid Chromatography (HPLC): Inject a known volume of the sample and determine the concentration based on the peak area relative to a calibration curve.
-
Titration: For aqueous solutions, titrate with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator.[4][5]
-
-
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the solubility determination process.
Caption: Workflow for Quantitative Solubility Determination.
Caption: Decision Tree for Qualitative Solubility Tests.
References
5-Bromo-2,3-difluorobenzoic Acid: A Technical Guide to a Key Building Block in Modern Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2,3-difluorobenzoic acid (CAS No. 887585-64-0) has emerged as a significant building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique substitution pattern, featuring a bromine atom and two adjacent fluorine atoms on a benzoic acid core, offers a versatile scaffold for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, plausible synthetic routes, and its critical role in the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs).
Introduction and Historical Context
The precise date and original discovery of this compound are not prominently documented in readily accessible scientific literature, suggesting its relatively recent emergence as a compound of interest. Unlike its more extensively studied isomers, such as 5-bromo-2,4-difluorobenzoic acid, the 2,3-difluoro isomer has gained traction primarily with the advent of targeted protein degradation technologies. Its utility is intrinsically linked to the need for novel, functionalized chemical fragments in the modular construction of sophisticated drug candidates. The presence of ortho-difluoro substitution and a reactive bromine handle makes it a valuable synthon for introducing specific structural motifs and creating diverse chemical libraries for drug screening.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its identification, handling, and use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 887585-64-0 | [1][2] |
| Molecular Formula | C₇H₃BrF₂O₂ | [1][2] |
| Molecular Weight | 237.00 g/mol | [1][2] |
| Purity (typical) | ≥97% | [2] |
| Appearance | Solid (form may vary) | |
| Storage Temperature | Room temperature or -20°C for long-term | [1][2] |
Synthesis and Experimental Protocols
While a specific, peer-reviewed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be inferred from established methods for analogous compounds, such as 5-bromo-2,4-difluorobenzoic acid and 5-bromo-2-fluorobenzoic acid.[4][5] The most probable method is the electrophilic bromination of 2,3-difluorobenzoic acid.
Plausible Experimental Protocol: Electrophilic Bromination of 2,3-Difluorobenzoic Acid
This protocol is a hypothetical adaptation based on the synthesis of similar compounds and should be optimized for safety and efficiency in a laboratory setting.
Reaction Scheme:
Figure 1. Plausible synthesis of this compound.
Materials:
-
2,3-Difluorobenzoic acid
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM) or other suitable solvent
-
Ice water
-
Ethanol or other suitable recrystallization solvent
Procedure:
-
In a four-necked flask equipped with a thermometer and a stirrer, dissolve 2,3-difluorobenzoic acid in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid while maintaining a low temperature.
-
Portion-wise, add N-bromosuccinimide to the reaction mixture.
-
Allow the reaction to stir at a controlled temperature (e.g., 25-30°C) for a specified time (e.g., 1-2 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction by pouring the mixture into ice water.
-
If a precipitate forms, filter the solid product. If the product remains in the organic layer, perform a liquid-liquid extraction.
-
Wash the crude product with water.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the final product.
Note: This is a generalized protocol. Reaction conditions, including temperature, reaction time, and purification methods, would require optimization.
Applications in Drug Discovery and Development
The primary application of this compound is as a versatile building block in the synthesis of targeted protein degraders, most notably PROTACs.[2]
Role in Targeted Protein Degradation and PROTACs
Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[6][7] PROTACs are heterobifunctional molecules that facilitate this process. They consist of two ligands connected by a linker: one ligand binds to the target protein of interest (POI), and the other binds to an E3 ubiquitin ligase.[8][9] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
References
- 1. usbio.net [usbio.net]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound(887585-64-0) 1H NMR [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
- 6. Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degrader Building Blocks for Targeted Protein Degradation [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-2,3-difluorobenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-2,3-difluorobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis via electrophilic bromination of 2,3-difluorobenzoic acid presents a common challenge in achieving high regioselectivity and purity. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group deactivates the aromatic ring, necessitating strong reaction conditions. This document provides a detailed protocol for the synthesis of this compound, adapted from established methods for analogous fluorinated benzoic acids.
The primary method described herein involves the direct bromination of 2,3-difluorobenzoic acid using N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid. This approach is favored for its effectiveness in brominating deactivated aromatic rings. A subsequent purification strategy involving esterification, distillation, and hydrolysis is also detailed to achieve high purity by removing common impurities such as the starting material and di-brominated byproducts.
Reaction Pathway
The synthesis proceeds via an electrophilic aromatic substitution reaction. The bromine is directed to the 5-position due to the directing effects of the fluorine and carboxylic acid groups.
Caption: Reaction scheme for the bromination of 2,3-difluorobenzoic acid.
Experimental Protocols
Protocol 1: Direct Bromination of 2,3-difluorobenzoic acid
This protocol details the direct bromination of 2,3-difluorobenzoic acid to yield crude this compound.
Materials:
-
2,3-difluorobenzoic acid
-
N-bromosuccinimide (NBS)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and flask
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, add 2,3-difluorobenzoic acid (1.0 eq).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (approximately 5-10 volumes relative to the benzoic acid) while maintaining the temperature below 10 °C.
-
Once the starting material is fully dissolved, add N-bromosuccinimide (1.05-1.1 eq) portion-wise over 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours. The reaction progress can be monitored by a suitable analytical technique (e.g., HPLC, TLC).
-
Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
A precipitate of the crude product will form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH 5-7).
-
Dry the crude this compound under vacuum.
Expected Outcome: This procedure is expected to yield the crude product with potential impurities including unreacted starting material and di-brominated species.
Protocol 2: Purification via Esterification-Hydrolysis
For applications requiring high purity, the following purification protocol is recommended, which is particularly effective at removing di-brominated impurities.[1][2]
Part A: Esterification of Crude Product
Materials:
-
Crude this compound
-
Ethanol (or Methanol)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Combine the crude this compound with ethanol (or methanol) (5-10 volumes).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux (approximately 78 °C for ethanol) for 4-6 hours.
-
After cooling to room temperature, remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-bromo-2,3-difluorobenzoate.
Part B: Purification of the Ester
The crude ester can be purified by vacuum distillation. The difference in boiling points between the mono- and di-brominated esters allows for their separation.
Part C: Hydrolysis of the Purified Ester
Materials:
-
Purified ethyl 5-bromo-2,3-difluorobenzoate
-
Sodium hydroxide solution (e.g., 10-20%)
-
Hydrochloric acid (concentrated)
Procedure:
-
Add the purified ester to a sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (as monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.
-
The pure this compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Data Presentation
The following table summarizes the expected quantitative data based on analogous reactions reported in the literature for the bromination of 2,4-difluorobenzoic acid.[1][2]
| Parameter | Direct Bromination (Crude) | After Esterification-Hydrolysis |
| Yield | ~80-90% | ~70-80% (overall) |
| Purity (HPLC) | 90-96% | >99.5% |
| Major Impurities | 2,3-difluorobenzoic acid, 3,5-dibromo-2,3-difluorobenzoic acid | Not typically detected |
Experimental Workflow
The overall workflow for the synthesis and purification of this compound is illustrated below.
Caption: Workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols: 5-Bromo-2,3-difluorobenzoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,3-difluorobenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a valuable building block in medicinal chemistry. Its rigid structure, combined with the specific placement of two fluorine atoms and a bromine atom, offers a unique combination of properties for the synthesis of complex therapeutic agents. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a final drug molecule, while the bromine and carboxylic acid functionalities serve as versatile synthetic handles for elaboration into a variety of scaffolds.
One of the key applications of this compound is as an intermediate in the synthesis of potent and selective kinase inhibitors, particularly targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Application: Synthesis of IRAK4 Inhibitors
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical enzyme in the innate immune signaling pathway.[1] It acts as a central node for signals originating from Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Dysregulation of the IRAK4 signaling cascade is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers like MYD88-mutant diffuse large B-cell lymphoma.[2][3] Consequently, the development of small molecule inhibitors of IRAK4 is a significant area of therapeutic research.[1][4]
This compound serves as a key fragment in the construction of novel pyrazolopyrimidine-based IRAK4 inhibitors. In this context, it is used to form a substituted aryl group that can be strategically positioned within the kinase's active site to achieve high potency and selectivity.
IRAK4 Signaling Pathway
Caption: IRAK4 signaling pathway and the point of inhibition.
Experimental Protocols
The synthesis of IRAK4 inhibitors using this compound typically follows a two-step process: an initial amide coupling reaction followed by a palladium-catalyzed Suzuki cross-coupling reaction.
Synthetic Workflow
Caption: General workflow for the synthesis of IRAK4 inhibitors.
Protocol 1: Amide Coupling of this compound
This protocol describes the formation of an amide bond between this compound and a substituted pyrazolopyrimidine amine, a key step in the synthesis of certain IRAK4 inhibitors.
Materials:
-
This compound (1.0 eq)
-
Substituted pyrazolopyrimidine amine (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the substituted pyrazolopyrimidine amine (1.0 eq).
-
Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1 M).
-
Add DIPEA (2.5 eq) to the stirred solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add HATU (1.1 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed coupling of the bromo-substituted intermediate with an appropriate arylboronic acid or ester to furnish the final IRAK4 inhibitor.
Materials:
-
Bromo-substituted pyrazolopyrimidine intermediate (from Protocol 1) (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the bromo-substituted pyrazolopyrimidine intermediate (1.0 eq), the arylboronic acid or ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (repeat this cycle three times).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final IRAK4 inhibitor.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of an IRAK4 inhibitor intermediate using this compound, as adapted from patent literature.
| Starting Material (Amine) | Coupling Reagent | Reaction | Product | Yield (%) |
| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | HATU | Amide Coupling | N-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-5-bromo-2,3-difluorobenzamide | ~70-85% |
| N-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-5-bromo-2,3-difluorobenzamide | Pd(PPh₃)₄ | Suzuki Coupling | 5-Aryl-N-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-difluorobenzamide | ~60-80% |
Yields are approximate and can vary based on the specific substrates and reaction conditions.
References
- 1. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-2,3-difluorobenzoic Acid as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,3-difluorobenzoic acid (CAS No. 887585-64-0) is a valuable halogenated aromatic building block increasingly utilized in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzoic acid core, offers multiple reactive sites for strategic chemical modifications. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, with a specific focus on its application as a key intermediate in the development of protein degraders.
Key Applications in Medicinal Chemistry
This compound serves as a crucial starting material for the synthesis of a variety of functionalized molecules. The bromine atom is amenable to a range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or amino moieties. The carboxylic acid group provides a convenient handle for amide bond formation, a common linkage in many pharmaceutical agents.
A significant application of this building block is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound has been successfully incorporated into the synthesis of PROTACs targeting key proteins in disease signaling pathways.
Featured Application: Synthesis of an IRAK4 Degrader Intermediate
A notable example of the utility of this compound is in the synthesis of intermediates for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) degraders. IRAK4 is a critical kinase in the innate immune signaling pathway, and its dysregulation is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[1][2][3]
The following sections detail the synthesis of a key intermediate, (R)-2-(2-(2-((6-amino-5-(5-bromo-2,3-difluorobenzamido)pyridin-2-yl)oxy)ethoxy)ethoxy)ethyl 2,6-difluorobenzoate, which is a precursor to potent IRAK4-targeting PROTACs.
Synthetic Workflow
The overall synthetic strategy involves the amide coupling of this compound with an amino-functionalized pyridine derivative, which is subsequently elaborated to incorporate a linker and an E3 ligase-recruiting moiety.
Synthetic workflow for the IRAK4 degrader intermediate.
Experimental Protocol: Amide Coupling Reaction
This protocol describes the amide bond formation between this compound and (R)-2-(2-(2-((6-amino-5-aminopyridin-2-yl)oxy)ethoxy)ethoxy)ethyl 2,6-difluorobenzoate.
Materials:
-
This compound
-
(R)-2-(2-(2-((6-amino-5-aminopyridin-2-yl)oxy)ethoxy)ethoxy)ethyl 2,6-difluorobenzoate
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add BOP reagent (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Add a solution of (R)-2-(2-(2-((6-amino-5-aminopyridin-2-yl)oxy)ethoxy)ethoxy)ethyl 2,6-difluorobenzoate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product, (R)-2-(2-(2-((6-amino-5-(5-bromo-2,3-difluorobenzamido)pyridin-2-yl)oxy)ethoxy)ethoxy)ethyl 2,6-difluorobenzoate.
Quantitative Data
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| This compound | 237.00 | 1.0 |
| Amine Intermediate¹ | 435.40 | 1.1 |
| BOP Reagent | 442.28 | 1.2 |
| DIPEA | 129.24 | 3.0 |
| Product | Molecular Weight ( g/mol ) | Yield |
| IRAK4 Degrader Intermediate² | 654.40 | ~70-85% |
¹(R)-2-(2-(2-((6-amino-5-aminopyridin-2-yl)oxy)ethoxy)ethoxy)ethyl 2,6-difluorobenzoate ²(R)-2-(2-(2-((6-amino-5-(5-bromo-2,3-difluorobenzamido)pyridin-2-yl)oxy)ethoxy)ethoxy)ethyl 2,6-difluorobenzoate
Note: Yields are approximate and may vary depending on reaction scale and purification efficiency.
Biological Context: IRAK4 Signaling Pathway and PROTAC-Mediated Degradation
IRAK4 is a central component of the Myddosome complex, which is formed upon activation of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Activation of IRAK4 leads to the downstream activation of NF-κB and MAPK signaling pathways, resulting in the production of pro-inflammatory cytokines.[4] An IRAK4-targeting PROTAC utilizes the cell's ubiquitin-proteasome system to induce the degradation of IRAK4, thereby inhibiting this inflammatory cascade.
IRAK4 signaling and PROTAC-mediated degradation.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in the synthesis of complex, biologically active molecules. Its application in the development of IRAK4-targeting PROTACs highlights its importance in modern drug discovery. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel therapeutics, offering a clear pathway for the incorporation of this key structural motif.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Suzuki Coupling Protocols for 5-Bromo-2,3-difluorobenzoic Acid: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-2,3-difluorobenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the fluorinated biphenyl carboxylic acid motif in numerous biologically active molecules and functional materials. The presence of two fluorine atoms significantly influences the electronic properties of the aromatic ring, making this substrate an important component in the synthesis of complex molecular architectures.
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides.[1] The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and purity, particularly with electronically modified substrates like this compound.
Comparative Summary of Suzuki Coupling Protocols
While specific data for the Suzuki coupling of this compound is limited in publicly available literature, the following table summarizes typical conditions for analogous bromobenzoic acids and other challenging aryl bromides. These protocols serve as a strong starting point for reaction optimization.
| Entry | Aryl Bromide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ (3.0) | Water | RT | 1.5 | 97 |
| 2 | 4-Bromobenzoic acid | 3,5-Difluorophenylboronic acid | Pd(OAc)₂ (1.0) | SPhos (2.0) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 6 | Low Yield* |
| 3 | 5-Bromosalicylic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (1.0) | - | NaHCO₃ (3.0) | Water | RT | 6 | High |
| 4 | 2-Bromobenzoic acid | 2,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (anhydrous) | Toluene (anhydrous) | 100 | 12-24 | High |
| 5 | 4-Bromoanisole | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ (3.0) | - | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |
*Note: The coupling of aryl bromides with boronic acids bearing multiple electron-withdrawing groups can be challenging and may result in lower yields under standard conditions.[2] Optimization of the catalyst system and reaction conditions is often necessary.
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, based on established procedures for similar substrates.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or other suitable biarylphosphine ligand (4-6 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous, finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), anhydrous potassium phosphate (3.0 equiv), palladium(II) acetate (0.02 equiv), and the phosphine ligand (0.04 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volume).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
References
Application Notes and Protocols for the Synthesis of PROTACs Utilizing 5-Bromo-2,3-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] This technology offers a powerful therapeutic strategy, particularly for targeting proteins previously considered "undruggable."[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.
This document provides detailed application notes and protocols for the synthesis of PROTACs using 5-Bromo-2,3-difluorobenzoic acid as a key starting material. This versatile building block can be strategically functionalized to serve as a core component of the linker or as a precursor to an E3 ligase ligand, offering a unique entry point for generating novel protein degraders.
PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a PROTAC involves several key steps, culminating in the degradation of the target protein. This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple POI molecules.
References
Application of 5-Bromo-2,3-difluorobenzoic Acid in the Synthesis of Novel Agrochemicals
Introduction
5-Bromo-2,3-difluorobenzoic acid is a valuable fluorinated building block in the design and synthesis of novel agrochemicals. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzoic acid core, provides a versatile scaffold for the development of potent herbicides, fungicides, and insecticides. The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and physicochemical properties of the final active ingredients. The bromine atom serves as a key functional handle for various cross-coupling reactions, enabling the introduction of diverse structural motifs to fine-tune the biological efficacy and spectrum of activity.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a novel pyridine carboxamide with potential fungicidal activity.
Application Notes
This compound is a key intermediate in the synthesis of a wide range of agrochemical candidates. The primary application involves the conversion of the carboxylic acid moiety into an amide, coupled with the strategic functionalization of the bromine atom.
Key Synthetic Transformations:
-
Amide Formation: The carboxylic acid group can be readily converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride. The subsequent reaction with a variety of amines, including substituted anilines and pyridylamines, yields the corresponding carboxamides. This amide linkage is a common feature in many successful agrochemicals, particularly fungicides targeting the succinate dehydrogenase (SDH) enzyme.
-
Cross-Coupling Reactions: The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of aryl, heteroaryl, or amino substituents, which can significantly impact the biological activity and selectivity of the resulting compounds.
Rationale for Use in Agrochemicals:
-
Enhanced Efficacy: The fluorine atoms can increase the binding affinity of the molecule to its target protein, leading to enhanced biological activity.
-
Improved Physicochemical Properties: Fluorine substitution can modulate lipophilicity, which is crucial for the uptake, translocation, and overall performance of an agrochemical in the field.
-
Metabolic Stability: The presence of fluorine can block sites of metabolic degradation, leading to a longer half-life and improved residual activity of the pesticide.
Synthesis of a Novel Pyridine Carboxamide Fungicide Candidate
This section details the synthesis of a novel pyridine carboxamide derivative from this compound, a compound class known for its potential as succinate dehydrogenase inhibitors (SDHIs) in fungi.
Reaction Scheme:
Caption: Synthetic pathway for a novel pyridine carboxamide.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2,3-difluorobenzoyl chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, monitoring the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-Bromo-2,3-difluorobenzoyl chloride as an oil. This intermediate is typically used in the next step without further purification.
-
Step 2: Synthesis of N-(2-chloro-3-pyridinyl)-5-bromo-2,3-difluorobenzamide
-
Materials:
-
5-Bromo-2,3-difluorobenzoyl chloride (from Step 1)
-
3-Amino-2-chloropyridine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) (anhydrous)
-
-
Procedure:
-
Dissolve 3-Amino-2-chloropyridine (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 5-Bromo-2,3-difluorobenzoyl chloride (1.05 eq) in anhydrous dichloromethane to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(2-chloro-3-pyridinyl)-5-bromo-2,3-difluorobenzamide.
-
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 5-Bromo-2,3-difluorobenzoyl chloride | This compound | SOCl₂, DMF (cat.) | Toluene | 2-3 | >95 (crude) | - |
| N-(2-chloro-3-pyridinyl)-5-bromo-2,3-difluorobenzamide | 5-Bromo-2,3-difluorobenzoyl chloride | 3-Amino-2-chloropyridine, Pyridine | Dichloromethane | 4-6 | 75-85 | >98 (by HPLC) |
Characterization Data for N-(2-chloro-3-pyridinyl)-5-bromo-2,3-difluorobenzamide:
-
Appearance: Off-white to pale yellow solid
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.35 (dd, J=4.8, 1.6 Hz, 1H), 8.20 (dd, J=8.0, 1.6 Hz, 1H), 7.80 (m, 1H), 7.40 (dd, J=8.0, 4.8 Hz, 1H), 7.30 (m, 1H).
-
¹⁹F NMR (376 MHz, CDCl₃) δ (ppm): -115.2 (d, J=20.1 Hz), -140.5 (d, J=20.1 Hz).
-
MS (ESI): m/z calculated for C₁₂H₅BrClF₂N₂O [M+H]⁺: 348.93, found: 348.9.
Logical Workflow for Agrochemical Development
The following diagram illustrates the logical progression from a starting material like this compound to a potential agrochemical product.
Application Note and Experimental Protocol: Bromination of 2,3-Difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the electrophilic aromatic substitution reaction to synthesize a brominated derivative of 2,3-difluorobenzoic acid. While direct experimental data for this specific reaction is not widely published, this protocol is based on established methodologies for the bromination of analogous fluorinated benzoic acids. The procedure outlines the use of a brominating agent in the presence of a strong acid, followed by a comprehensive work-up and purification strategy. This application note serves as a practical guide for chemists in the fields of medicinal chemistry and materials science for the synthesis of halogenated aromatic compounds.
Introduction
Fluorinated and brominated benzoic acids are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine and bromine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The bromination of 2,3-difluorobenzoic acid is a key step in the synthesis of more complex molecules, where the bromine atom can be further functionalized through various cross-coupling reactions. This protocol details a reliable method for the regioselective bromination of 2,3-difluorobenzoic acid.
Predicted Regioselectivity
The directing effects of the substituents on the aromatic ring of 2,3-difluorobenzoic acid will govern the position of the incoming electrophile (bromine). The carboxylic acid group is a meta-director and a deactivating group. The fluorine atoms are ortho, para-directors and deactivating groups. Considering the combined electronic and steric effects, the most likely position for bromination is at the 4-position, yielding 4-bromo-2,3-difluorobenzoic acid.
Experimental Protocol
This protocol is adapted from established procedures for the bromination of similar fluorinated aromatic compounds.[1][2]
Materials:
-
2,3-Difluorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
N-Bromosuccinimide (NBS) or liquid bromine (Br₂)
-
Methanol or Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle with temperature controller
-
Reflux condenser
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Bromination
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,3-difluorobenzoic acid.
-
Carefully add concentrated sulfuric acid to the flask while cooling in an ice bath. Stir the mixture until the benzoic acid is completely dissolved.
-
Slowly add the brominating agent (N-Bromosuccinimide or liquid bromine) portion-wise to the stirred solution. The molar ratio of the brominating reagent to 2,3-difluorobenzoic acid should be approximately 1.05:1.[1]
-
Maintain the reaction temperature between 0-20°C during the addition.[2]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
Step 2: Quenching and Crude Product Isolation
-
Carefully pour the reaction mixture over a generous amount of crushed ice with vigorous stirring.
-
A precipitate of the crude brominated product should form.
-
Collect the solid by vacuum filtration using a Büchner funnel and wash the filter cake with cold deionized water to remove excess acid.
Step 3: Purification (via Esterification and Hydrolysis) [1][2]
-
Transfer the crude solid to a round-bottom flask and add an alcohol (e.g., methanol or ethanol).
-
Heat the mixture to reflux for several hours to convert the carboxylic acid to its corresponding ester.
-
After the esterification is complete, cool the mixture and remove the alcohol under reduced pressure using a rotary evaporator.
-
The resulting crude ester can be further purified by vacuum distillation.
-
To the purified ester, add an aqueous solution of sodium hydroxide and heat to reflux to hydrolyze the ester back to the carboxylic acid.
-
After the hydrolysis is complete, cool the mixture in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Collect the purified 4-bromo-2,3-difluorobenzoic acid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions
| Parameter | Value/Description | Reference |
| Starting Material | 2,3-Difluorobenzoic acid | - |
| Brominating Agent | N-Bromosuccinimide or Liquid Bromine | [1][2] |
| Solvent/Acid | Concentrated Sulfuric Acid | [1][2] |
| Molar Ratio (Brominating Agent:Substrate) | 1.05 : 1 | [1] |
| Reaction Temperature | 0-20 °C | [2] |
| Purification Method | Esterification, Distillation, Hydrolysis | [1][2] |
| Expected Product | 4-Bromo-2,3-difluorobenzoic acid | - |
| Anticipated Yield | >80% (based on similar reactions) | [2] |
| Anticipated Purity | >99% (after purification) | [2] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the bromination of 2,3-difluorobenzoic acid.
Safety Precautions
-
This procedure involves the use of corrosive and hazardous chemicals. Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle concentrated sulfuric acid, liquid bromine, and concentrated hydrochloric acid with extreme care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
Application Notes and Protocols: 5-Bromo-2,3-difluorobenzoic Acid as a Precursor for API Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-Bromo-2,3-difluorobenzoic acid as a key starting material in the synthesis of investigational active pharmaceutical ingredients (APIs). The protocols are based on publicly available patent literature and academic research, offering a foundation for the development of novel therapeutics targeting Alzheimer's disease and cancer.
Introduction
This compound is a valuable building block in medicinal chemistry due to its unique electronic and structural properties. The presence of two fluorine atoms and a bromine atom on the phenyl ring allows for diverse chemical modifications and targeted interactions with biological macromolecules. This document outlines its application in the synthesis of three distinct classes of investigational drugs: Beta-secretase (BACE1) inhibitors, Indoleamine 2,3-dioxygenase (IDO1) inhibitors, and Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors.
Application in the Synthesis of Beta-Secretase (BACE1) Inhibitors for Alzheimer's Disease
Beta-secretase 1 (BACE1) is a primary therapeutic target in Alzheimer's disease, as it is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the formation of amyloid plaques in the brain.[1][2][3] The inhibition of BACE1 is a promising strategy to reduce Aβ production and potentially slow the progression of the disease.[2][4] this compound has been utilized as a starting material for the synthesis of potent BACE1 inhibitors.[5]
Signaling Pathway
Experimental Protocol: Synthesis of a BACE1 Inhibitor Intermediate
This protocol is adapted from patent literature (WO2014059185A1) and describes the initial steps in the synthesis of a BACE1 inhibitor intermediate starting from this compound.[5][6]
Step 1: Formation of 5-Bromo-2,3-difluorobenzoyl chloride
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, ~4 mL/g), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.04 eq).
-
Cool the mixture to 0°C.
-
Add oxalyl chloride (3.0 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0°C for 15 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude 5-bromo-2,3-difluorobenzoyl chloride. This intermediate is typically used in the next step without further purification.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | This compound | [5] |
| Reagents | Oxalyl chloride, DMF, DCM | [5] |
| Molar Ratio (Substrate:Oxalyl Chloride) | 1 : 3 | [5] |
| Reaction Temperature | 0°C to Room Temperature | [5] |
| Reaction Time | ~1.25 hours | [5] |
| Yield | Quantitative (used crude in next step) | Assumed |
Synthetic Workflow
Application in the Synthesis of Indoleamine 2,3-dioxygenase (IDO1) Inhibitors for Cancer Therapy
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in tumor immune evasion.[7][8] By catabolizing the essential amino acid tryptophan, IDO1 creates an immunosuppressive microenvironment that allows tumor cells to escape immune surveillance.[7][9] Therefore, inhibiting IDO1 is a key strategy in cancer immunotherapy. This compound serves as a precursor for the synthesis of novel IDO1 inhibitors.[7]
Signaling Pathway
Experimental Protocol: Synthesis of an IDO1 Inhibitor Intermediate
This protocol is derived from patent WO2015031295A1 and outlines the synthesis of a key intermediate for IDO1 inhibitors.[7][10]
Step 1: Nucleophilic Aromatic Substitution
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in N-Methyl-2-pyrrolidone (NMP).
-
Add diisobutylamine (4.0 eq) to the solution.
-
Heat the reaction mixture to 145°C and maintain for 17 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and purify by silica gel chromatography (gradient elution with Ethyl Acetate-Hexanes containing 1% Acetic Acid) to yield 5-bromo-2-(diisobutylamino)-3-fluorobenzoic acid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | This compound | [7][10] |
| Reagents | Diisobutylamine, NMP | [7][10] |
| Molar Ratio (Substrate:Amine) | 1 : 4 | [7][10] |
| Reaction Temperature | 145°C | [7][10] |
| Reaction Time | 17 hours | [7][10] |
| Yield | 20% | [7][10] |
Synthetic Workflow
Application in the Synthesis of STAT3 Inhibitors for Cancer Therapy
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide variety of cancers, promoting cell proliferation, survival, and metastasis.[5][11][12] The inhibition of STAT3 signaling is therefore a compelling strategy for cancer treatment.[5][11] this compound has been used as a precursor in the synthesis of small molecule STAT3 inhibitors.[13]
Signaling Pathway
Experimental Protocol: Synthesis of a STAT3 Inhibitor Precursor
The following protocol for the synthesis of this compound and its conversion to the acid chloride is adapted from a doctoral thesis on small molecule STAT3 inhibitors.[13]
Step 1: Bromination of 2,3-Difluorobenzoic Acid
-
To 2,3-difluorobenzoic acid (1.0 eq), add concentrated sulfuric acid (15.0 eq).
-
Add N-bromosuccinimide (NBS) (1.05 eq) to the mixture.
-
Heat the reaction mixture at 60°C for three hours.
-
Cool the reaction to room temperature and pour it onto ice.
-
Stir the mixture for five minutes and then filter the resulting solid.
-
Wash the solid with water.
-
Dissolve the solid in ethyl acetate and extract with 3M sodium hydroxide.
-
Acidify the aqueous phase to pH 2 and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and brine, dry over sodium sulfate, and concentrate to obtain crude this compound.
Step 2: Formation of 5-Bromo-2,3-difluorobenzoyl chloride
-
To a solution of crude this compound (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2.5 hours.
-
Remove the solvent under reduced pressure to yield the crude acid chloride, which can be used in subsequent steps without further purification.
Quantitative Data Summary
| Parameter (Step 1) | Value | Reference |
| Starting Material | 2,3-Difluorobenzoic acid | [13] |
| Reagents | N-bromosuccinimide, Sulfuric acid | [13] |
| Molar Ratio (Substrate:NBS) | 1 : 1.05 | [13] |
| Reaction Temperature | 60°C | [13] |
| Reaction Time | 3 hours | [13] |
| Parameter (Step 2) | Value | Reference |
| Starting Material | This compound | [13] |
| Reagents | Oxalyl chloride, DMF, DCM | [13] |
| Molar Ratio (Substrate:Oxalyl Chloride) | 1 : 1.5 | [13] |
| Reaction Temperature | Room Temperature | [13] |
| Reaction Time | 2.5 hours | [13] |
Synthetic Workflow
Disclaimer: These protocols are intended for informational purposes for qualified researchers and professionals. The execution of these chemical syntheses should only be performed in a properly equipped laboratory setting by individuals trained in synthetic organic chemistry, with all appropriate safety precautions in place. The provided data and protocols are based on published literature and may require optimization.
References
- 1. The β-Secretase BACE1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alzheimer's β-Secretase (BACE1) Regulates the cAMP/PKA/CREB Pathway Independently of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2014059185A1 - Amino - dihydrothiazine and amino - dioxido dihydrothiazine compounds as beta-secretase antagonists and methods of use - Google Patents [patents.google.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IDO/kynurenine pathway in cancer: possible therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2015031295A1 - Ido inhibitors - Google Patents [patents.google.com]
- 11. jebms.org [jebms.org]
- 12. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-2,3-difluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Bromo-2,3-difluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The primary impurities in crude this compound often originate from the synthesis process. Potential impurities may include:
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Starting Materials: Unreacted 1-bromo-2,3-difluorobenzene or other precursors.
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Positional Isomers: Other isomers of bromodifluorobenzoic acid that may form during the bromination step.
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Over-brominated Byproducts: A likely significant impurity is the corresponding dibrominated benzoic acid, such as 3,5-dibromo-2,3-difluorobenzoic acid. This is analogous to the formation of 3,5-dibromo-2,4-difluorobenzoic acid as a byproduct in the synthesis of 5-bromo-2,4-difluorobenzoic acid.[1]
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Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any remaining reagents.
Q2: What are the recommended initial steps for purifying crude this compound?
A2: A common and effective initial purification strategy involves a multi-step approach. First, an aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities. This is typically followed by recrystallization or column chromatography to separate the desired product from isomers and other organic byproducts.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be employed to determine the purity of your compound:
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High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the target compound from its isomers and other impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and confirming the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure of the desired product and detect the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | - Use a lower-boiling point solvent or a solvent mixture. - Ensure the initial dissolution is done at the lowest possible temperature. - Try a different solvent system (see recommended solvents below). |
| No Crystal Formation | The solution is not supersaturated. The compound is too soluble in the solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| Low Recovery | The compound has significant solubility in the cold solvent. Too much solvent was used. Crystals were lost during filtration. | - Minimize the amount of hot solvent used for dissolution. - Cool the solution for a longer period to maximize crystal precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Poor Purity (Colored Crystals) | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation | Inappropriate solvent system (mobile phase). Column overloading. Column channeling. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can improve separation. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any air bubbles. |
| Compound Stuck on Column | The compound is too polar for the chosen solvent system. | - Gradually increase the polarity of the mobile phase (gradient elution). - For highly polar acidic compounds, a mobile phase containing a higher concentration of a polar solvent (e.g., methanol or ethyl acetate) with a small amount of acid may be necessary. |
| Tailing of Spots on TLC/Fractions | The compound is interacting too strongly with the stationary phase (silica gel is acidic). | - Add a small amount (0.5-2%) of a volatile acid like acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the specific impurities present. Substituted benzoic acids are often soluble in alcohols and slightly soluble in hot water.[2][3][4] A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, toluene, heptane, and water) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
A good starting point is a mixture of ethanol and water.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent (or the more soluble solvent of a mixed pair) to dissolve the solid completely.
-
-
Decolorization (Optional):
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If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration:
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Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
-
Crystallization:
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Allow the filtrate to cool slowly to room temperature. If using a mixed solvent system, the less soluble solvent can be added dropwise to the hot solution until turbidity appears, which is then cleared by adding a few drops of the hot, more soluble solvent before cooling.
-
Further cooling in an ice bath can maximize crystal formation.
-
-
Isolation:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
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Dry the purified crystals in a vacuum oven at an appropriate temperature.
-
Column Chromatography Protocol
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection:
-
Develop a suitable solvent system using TLC. A good starting point for acidic aromatic compounds is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether), with the addition of a small amount of acetic acid (e.g., 1%).
-
Aim for an Rf value of 0.2-0.3 for the desired compound.
-
-
Column Packing:
-
Pack the chromatography column with a slurry of silica gel in the initial, less polar eluent.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder loaded onto the column.
-
-
Elution:
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Run the column by adding the eluent. A gradient elution, gradually increasing the polarity of the mobile phase, may be necessary to separate the desired product from more polar or less polar impurities.
-
-
Fraction Collection and Analysis:
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Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Evaporation:
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
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High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This method is adapted from a protocol for a similar compound and should be validated for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
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B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient: A typical starting gradient would be 70% A / 30% B, ramping to 10% A / 90% B over 15-20 minutes.
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Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength maximum determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample in the initial mobile phase composition or a mixture of acetonitrile and water.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Synthesis of 5-Bromo-2,3-difluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-Bromo-2,3-difluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two primary synthetic strategies for this compound are:
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Electrophilic Bromination: This route starts with 2,3-difluorobenzoic acid and introduces the bromine atom using a suitable brominating agent. This is often the most direct method.
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Carboxylation of an Aryl Halide: This approach begins with 1-Bromo-2,3-difluorobenzene and introduces the carboxylic acid group, typically via an organometallic intermediate such as a Grignard reagent or an organolithium species, followed by quenching with carbon dioxide.
Q2: What are the most common impurities I should expect?
A2: Based on analogous syntheses of similar compounds, the most probable impurities include:
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Unreacted Starting Material: Either 2,3-difluorobenzoic acid or 1-Bromo-2,3-difluorobenzene, depending on your synthetic route.
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Di-brominated Byproduct: Over-bromination can lead to the formation of 3,5-dibromo-2,3-difluorobenzoic acid.
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Isomeric Impurities: Depending on the reaction conditions, small amounts of other positional isomers of bromodifluorobenzoic acid may be formed.
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Protonated Intermediate (from carboxylation route): If the organometallic intermediate is quenched by a proton source (e.g., water) before reacting with carbon dioxide, it will revert to 1,2-difluorobenzene.
Q3: How can I purify the crude this compound?
A3: A common and effective method for removing di-halogenated impurities involves a three-step process:
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Esterification: The crude acid mixture is converted to its corresponding esters (e.g., methyl or ethyl esters).
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Distillation: The mono-bromo and di-bromo esters, now being liquids, can be separated by fractional distillation under reduced pressure due to their different boiling points.
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Hydrolysis: The purified ester of this compound is then hydrolyzed back to the carboxylic acid.
Recrystallization from a suitable solvent system is also a viable method for purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Bromination Route: Extend the reaction time or slightly increase the reaction temperature. Ensure the brominating agent is added portion-wise to maintain its reactivity.[1] - Carboxylation Route: Ensure the magnesium turnings (for Grignard) are activated and the reaction goes to completion (disappearance of magnesium). Use freshly titrated organolithium reagents. |
| Decomposition of Reagents | - Bromination Route: Use fresh N-bromosuccinimide (NBS) or other brominating agents. - Carboxylation Route: Strictly maintain anhydrous (dry) conditions to prevent the quenching of the highly reactive organometallic intermediates.[2] |
| Sub-optimal Reaction Temperature | - Bromination Route: Maintain the recommended temperature range to balance reaction rate and selectivity. For NBS bromination in sulfuric acid, a temperature of 15-25°C is often used.[3] - Carboxylation Route: Form the organometallic intermediate at a low temperature (e.g., -78°C for lithiation) to prevent side reactions. |
| Loss of Product During Work-up | - Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. - Adjust the pH carefully during acidification to ensure complete precipitation of the carboxylic acid. |
Problem 2: High Levels of Di-brominated Impurity
| Potential Cause | Recommended Solution |
| Excess Brominating Agent | - Carefully control the stoichiometry of the brominating agent. A molar ratio of 1.0 to 1.1 equivalents relative to the starting material is typically recommended.[3] |
| Prolonged Reaction Time or High Temperature | - Monitor the reaction progress using techniques like HPLC or TLC to determine the optimal reaction time.[1] - Avoid excessively high reaction temperatures, which can accelerate the second bromination. |
| Inefficient Mixing | - Ensure vigorous stirring throughout the reaction to prevent localized areas of high brominating agent concentration. |
Problem 3: Presence of Unreacted Starting Material
| Potential Cause | Recommended Solution |
| Insufficient Brominating Agent | - Ensure at least one molar equivalent of the brominating agent is used. |
| Short Reaction Time | - Extend the reaction time and monitor for the disappearance of the starting material.[1] |
| Low Reaction Temperature | - If the reaction is sluggish, a modest increase in temperature may be necessary. |
| Deactivated Reagents | - Use a fresh, high-purity brominating agent. For carboxylation, ensure the magnesium is properly activated or the organolithium reagent is of the correct concentration. |
Quantitative Data Summary
The following table summarizes typical purity levels and yields for the synthesis of a closely related compound, 5-Bromo-2,4-difluorobenzoic acid, which can serve as a benchmark.
| Parameter | Crude Product | Purified Product | Reference |
| Purity (by HPLC) | 94-96% | >99.5% | [3] |
| Di-bromide Impurity | 1.8-2.1% | Not Detected | [3] |
| Overall Yield | - | 77-80% | [3] |
Experimental Protocols
Method 1: Electrophilic Bromination of 2,3-Difluorobenzoic Acid (Example Protocol)
This protocol is based on the synthesis of similar halogenated benzoic acids.[1][3]
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Reaction Setup: In a reaction vessel, dissolve 2,3-difluorobenzoic acid in concentrated sulfuric acid and cool the mixture to 0-5°C.
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Bromination: Slowly add N-bromosuccinimide (NBS) in portions, maintaining the temperature between 15-25°C.
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Reaction Monitoring: Stir the mixture for several hours and monitor the reaction progress by HPLC or TLC until the starting material is consumed.
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Quenching: Carefully pour the reaction mixture into ice water to precipitate the crude product.
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Isolation: Filter the solid, wash with water until the filtrate is neutral, and dry the crude this compound.
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Purification (Optional but Recommended):
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Convert the crude acid to its methyl ester using methanol and a catalytic amount of acid (e.g., thionyl chloride or sulfuric acid).
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Perform fractional distillation under reduced pressure to separate the methyl 5-bromo-2,3-difluorobenzoate from the di-bromo ester byproduct.
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Hydrolyze the purified ester back to the carboxylic acid using an aqueous base (e.g., NaOH), followed by acidification with HCl.
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Filter, wash, and dry the final product.
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Method 2: Carboxylation of 1-Bromo-2,3-difluorobenzene via Grignard Reagent (Conceptual Protocol)
This protocol outlines the general steps for a Grignard-based carboxylation.
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Grignard Formation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), react 1-Bromo-2,3-difluorobenzene with magnesium turnings in anhydrous diethyl ether or THF to form the Grignard reagent. Activation of magnesium with a small crystal of iodine may be necessary.
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Carboxylation: Cool the Grignard reagent solution in a dry ice/acetone bath and bubble dry carbon dioxide gas through the solution, or pour the solution over crushed dry ice.
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Quenching and Acidification: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl.
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Extraction: Extract the product into an organic solvent (e.g., diethyl ether).
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Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound via electrophilic bromination, highlighting common impurities.
Caption: A typical purification workflow to remove di-brominated impurities from the crude product.
References
Optimizing reaction yield for 5-Bromo-2,3-difluorobenzoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the synthesis of 5-Bromo-2,3-difluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main synthetic strategies for the synthesis of this compound:
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Electrophilic Bromination of 2,3-difluorobenzoic acid: This method involves the direct bromination of the starting benzoic acid derivative.
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Lithiation of 1-Bromo-2,3-difluorobenzene followed by Carboxylation: This route involves the formation of an organolithium intermediate which is then reacted with carbon dioxide.
Q2: What are the common impurities encountered in the synthesis of this compound?
A2: Common impurities can include unreacted starting materials, di-brominated side products (e.g., 3,5-dibromo-2,3-difluorobenzoic acid), and isomers formed due to incomplete regioselectivity of the bromination. In the lithiation route, impurities can arise from protonated starting material (2,3-difluorobenzene) if the reaction is not kept anhydrous.
Q3: How can the purity of the final product be enhanced?
A3: Purification can be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water). For challenging separations, esterification of the crude acid to its methyl or ethyl ester, followed by purification via distillation or chromatography, and subsequent hydrolysis back to the acid can be a highly effective method.[1]
Q4: What are the key safety precautions to consider during this synthesis?
A4: Both synthetic routes involve hazardous reagents. Brominating agents are corrosive and toxic. Organolithium reagents like n-butyllithium are pyrophoric and react violently with water. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Reactions involving organolithiums must be performed under an inert and anhydrous atmosphere.
Troubleshooting Guides
Route 1: Electrophilic Bromination of 2,3-difluorobenzoic acid
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficiently strong reaction conditions. - Deactivated starting material. | - Increase the reaction temperature gradually. - Use a stronger brominating agent or a higher concentration of sulfuric acid. - Extend the reaction time. |
| Low Yield | - Incomplete reaction. - Product loss during workup and purification. | - Monitor the reaction progress by TLC or HPLC to ensure completion. - Optimize the extraction and recrystallization solvent systems to minimize product loss. |
| Formation of Di-brominated Side Product | - Excess brominating agent. - Reaction temperature is too high. | - Use a stoichiometric amount of the brominating agent (1.0-1.2 equivalents).[1] - Maintain a low reaction temperature (e.g., 0-5 °C).[1] - Add the brominating agent portion-wise to control the reaction. |
| Difficult Purification | - Presence of starting material and di-brominated product with similar polarities. | - Convert the crude product to its methyl ester, which may be easier to purify by column chromatography or distillation, followed by hydrolysis.[1] |
Route 2: Lithiation of 1-Bromo-2,3-difluorobenzene and Carboxylation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive n-butyllithium. - Presence of moisture in the reaction. | - Titrate the n-butyllithium solution before use to determine its exact concentration. - Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). - Use anhydrous solvents. |
| Low Yield of Carboxylic Acid | - Inefficient carboxylation. - Quenching of the organolithium intermediate by protons. | - Use freshly crushed dry ice or bubble CO2 gas through the solution to ensure an excess of carbon dioxide. - Maintain a very low temperature (e.g., -78 °C) during the lithiation and carboxylation steps.[2] |
| Presence of Protonated Side Product (2,3-difluorobenzene) | - The organolithium intermediate is quenched by a proton source (e.g., water). | - Rigorously exclude moisture from the reaction setup. - Ensure the starting material and solvent are anhydrous. |
Experimental Protocols
Protocol 1: Electrophilic Bromination of 2,3-difluorobenzoic acid (Adapted from a similar procedure for the 2,4-difluoro isomer)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-difluorobenzoic acid in concentrated sulfuric acid and cool the mixture to 0 °C in an ice bath.
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Bromination: Slowly add a solution of N-bromosuccinimide (NBS) in concentrated sulfuric acid dropwise to the stirred mixture, maintaining the temperature between 0-5 °C.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Workup: Once the reaction is complete, pour the mixture over crushed ice. The crude product will precipitate out of the solution.
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Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system.
Protocol 2: Lithiation of 1-Bromo-2,3-difluorobenzene and Carboxylation
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-Bromo-2,3-difluorobenzene in anhydrous tetrahydrofuran (THF).
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise, ensuring the temperature does not rise above -70 °C. Stir the mixture at this temperature for 1-2 hours.
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Carboxylation: Quench the reaction by adding an excess of freshly crushed dry ice in small portions. Allow the mixture to slowly warm to room temperature.
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Workup: Add water and acidify the mixture with hydrochloric acid. Extract the product with an organic solvent like diethyl ether.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.
Data Presentation
Table 1: Comparison of Brominating Agents for the Synthesis of 5-Bromo-2,4-difluorobenzoic acid (Note: Data for the 2,4-isomer is presented as a reference for the 2,3-isomer synthesis)
| Brominating Agent | Molar Ratio (Brominating Agent:Substrate) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Dibromohydantoin | Not Specified | Not Specified | 88.6 | 94.37 | WO2016124141[1] |
| Bromosuccinimide | 1-1.2 : 1 | 0-5 | >80 | >99.5 (after purification) | CN109438214B[1] |
Visualizations
Caption: Experimental workflow for the electrophilic bromination route.
Caption: Logical workflow for troubleshooting low reaction yield.
References
5-Bromo-2,3-difluorobenzoic acid stability and storage conditions
Welcome to the technical support center for 5-Bromo-2,3-difluorobenzoic acid. This guide provides detailed information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: There are conflicting recommendations from suppliers for this specific compound. Some sources recommend storage at -20°C, while others suggest room temperature.[1][2] For isomers like 2-bromo-3,4-difluorobenzoic acid, room temperature storage is common.[3] Given this discrepancy, the most prudent approach for long-term storage is to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4] For maximum stability and to err on the side of caution, storing at -20°C is advisable, particularly if the material will be kept for an extended period.[2] Always refer to the certificate of analysis or the supplier's specific recommendation for your batch.
Q2: What is the general stability and expected shelf life of this compound?
A2: Under recommended storage conditions, this compound and similar halogenated benzoic acids are generally stable compounds.[4][5] Hazardous polymerization does not typically occur.[6] The shelf life is dependent on the storage conditions. When stored properly in a cool, dry environment away from incompatible materials, it should remain stable for years. However, exposure to moisture, high temperatures, or incompatible substances can accelerate degradation.
Q3: Are there any known incompatibilities I should be aware of?
A3: Yes. As a benzoic acid derivative, this compound is incompatible with strong oxidizing agents (e.g., peroxides, nitrates) and strong bases (e.g., sodium hydroxide).[6][7][8][9] Contact with these substances can lead to vigorous reactions and decomposition of the material. Ensure that it is not stored near these chemical classes.
Q4: What are the visible signs of degradation?
A4: this compound is typically a white to beige solid powder.[4] Signs of degradation may include:
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A significant change in color (e.g., darkening to yellow or brown).
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Clumping of the powder, which may indicate moisture absorption.
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A noticeable change in melting point compared to the reference value.
-
Poor solubility in solvents where it was previously soluble.
Q5: How should I handle the compound to maintain its integrity during an experiment?
A5: To prevent contamination and degradation during use, follow these standard laboratory practices:
-
Handle the compound in a well-ventilated area or fume hood to avoid inhalation of dust.[10][11]
-
Use clean, dry spatulas and glassware.
-
After weighing, securely reseal the container immediately to minimize exposure to air and moisture.[9][10]
Data Presentation
Chemical and Physical Properties Summary
| Property | Value | Source(s) |
| CAS Number | 887585-64-0 | [1][2] |
| Molecular Formula | C₇H₃BrF₂O₂ | [1][2] |
| Molecular Weight | 237 g/mol | [1][2] |
| Physical Form | Solid, Powder | [4] |
| Appearance | White to Beige | [4] |
| Recommended Storage | Room Temperature OR -20°C | [1][2] |
| Incompatibilities | Strong Oxidizing Agents, Strong Bases | [6][8] |
Experimental Protocols
Standard Handling Protocol for Maintaining Stability
This protocol outlines the best practices for handling this compound to ensure its stability and the reproducibility of your experimental results.
Objective: To accurately weigh and dispense the compound while minimizing exposure to atmospheric moisture and contaminants.
Materials:
-
This compound (in its original, tightly sealed container)
-
Analytical balance
-
Clean, dry weighing paper or weighing boat
-
Clean, dry spatula
-
Appropriate reaction vessel
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Methodology:
-
Preparation: Before opening the container, allow it to equilibrate to the ambient temperature of the laboratory, especially if it was stored at -20°C. This prevents condensation of moisture onto the cold powder.
-
Environment: Perform all handling in a fume hood or a well-ventilated area.[12]
-
Dispensing:
-
Tare the analytical balance with the weighing paper or boat.
-
Briefly open the stock container. Using a clean, dry spatula, quickly remove the desired amount of the compound and place it onto the weighing paper.
-
Immediately and tightly reseal the stock container.
-
-
Transfer: Promptly transfer the weighed compound into the reaction vessel.
-
Cleanup: Clean the spatula and the weighing area thoroughly. Dispose of any contaminated weighing paper and gloves according to your institution's waste disposal guidelines.[10]
Troubleshooting Guide
This section addresses common problems that may be related to the stability of this compound.
Problem 1: My reaction yield is unexpectedly low or the reaction failed.
-
Possible Cause: The starting material may have degraded.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the compound was stored according to the recommended conditions (cool, dry, tightly sealed).
-
Visual Inspection: Check the material for any signs of degradation as listed in FAQ #4.
-
Run a Control: If possible, use a fresh, unopened sample of the compound in a control reaction to determine if the reagent is the issue.
-
Analytical Confirmation: If the problem persists, consider analytical verification of the material's purity via techniques like NMR or melting point determination and compare it against the supplier's specifications.
-
Problem 2: The compound has changed color or appears clumpy.
-
Possible Cause: This is a strong indicator of degradation or moisture absorption.
-
Troubleshooting Steps:
-
Segregate the Material: Do not use the suspect material for critical experiments. Label it clearly to indicate its questionable quality.
-
Consider Purification: For non-critical applications, purification by recrystallization might be an option, but this requires developing a suitable solvent system.
-
Procure New Stock: The most reliable solution is to use a new, unopened batch of the compound to ensure experimental integrity.
-
Problem 3: The material is not dissolving as expected.
-
Possible Cause: Partial degradation can lead to the formation of insoluble impurities. Alternatively, the compound may have absorbed moisture, affecting its solubility characteristics.
-
Troubleshooting Steps:
-
Check Solvent Purity: Ensure the solvent is anhydrous and of high quality.
-
Gentle Heating/Sonication: Attempt to aid dissolution with gentle heating or sonication, provided this will not compromise the reaction.
-
Small-Scale Test: Perform a small-scale solubility test with the suspect material and compare it to a fresh lot, if available. If the solubility is significantly different, the material is likely compromised.
-
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting potential degradation of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. usbio.net [usbio.net]
- 3. 2-Bromo-3,4-difluorobenzoic acid | 170108-05-1 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 10. alpharesources.com [alpharesources.com]
- 11. ehs.com [ehs.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Synthesis of 5-Bromo-2,3-difluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 5-Bromo-2,3-difluorobenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Grignard Reagent: The magnesium metal used to form the Grignard reagent may have an oxide layer preventing reaction.[1] 2. Wet Glassware or Solvents: Grignard reagents are highly reactive with water.[2] 3. Low Reaction Temperature: The formation of the Grignard reagent or the subsequent carboxylation may be too slow at very low temperatures. | 1. Activate Magnesium: Use iodine crystals or 1,2-dibromoethane to activate the magnesium surface.[1][3] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and use anhydrous solvents. 3. Optimize Temperature: While Grignard reactions are often initiated at room temperature, gentle heating might be necessary. Carboxylation is typically performed at low temperatures, but ensure it proceeds to completion. |
| Formation of Biphenyl Impurity (3,3',4,4'-tetrafluorobiphenyl) | 1. Wurtz-type Coupling: The Grignard reagent can couple with unreacted 1-bromo-2,3-difluorobenzene.[2] 2. Slow Addition of Carbon Dioxide: A low concentration of the electrophile (CO2) can favor coupling side reactions. | 1. Controlled Grignard Formation: Add the 1-bromo-2,3-difluorobenzene slowly to the magnesium turnings to maintain a low concentration of the aryl bromide. 2. Rapid Carboxylation: Introduce the Grignard reagent to a well-stirred slurry of dry ice in anhydrous ether or bubble CO2 gas through the solution rapidly.[4] |
| Presence of Unreacted 1-Bromo-2,3-difluorobenzene | 1. Incomplete Grignard Formation: Not all of the starting material was converted to the Grignard reagent. 2. Incomplete Carboxylation: The Grignard reagent did not fully react with the carbon dioxide. | 1. Increase Reaction Time/Temperature: Allow more time for the Grignard reagent to form or slightly increase the temperature. 2. Excess Carbon Dioxide: Ensure a sufficient excess of dry ice or a steady flow of CO2 gas is used. |
| Formation of Phenolic Byproducts | Reaction with Oxygen: Grignard reagents can react with atmospheric oxygen, especially during transfers. | Maintain an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to minimize exposure to oxygen. |
| Formation of Benzyne Intermediate | Elimination of MgBrF: The Grignard reagent, being ortho to a fluorine atom, can potentially eliminate to form a reactive benzyne intermediate.[5][6] This can lead to various undesired side products. | Low Temperature: Maintain a low temperature during the formation and reaction of the Grignard reagent to disfavor the elimination pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common laboratory-scale synthesis involves a two-step process:
-
Formation of a Grignard Reagent: 1-Bromo-2,3-difluorobenzene is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form 2,3-difluorophenylmagnesium bromide.
-
Carboxylation: The resulting Grignard reagent is then reacted with a source of carbon dioxide, typically solid CO2 (dry ice), followed by an acidic workup to yield this compound.
An alternative, though less common, route could be the direct bromination of 2,3-difluorobenzoic acid. However, this can lead to issues with regioselectivity, potentially forming other brominated isomers.
Q2: My final product is a brownish color instead of the expected white solid. What is the likely cause and how can I purify it?
A2: A brownish discoloration often indicates the presence of trace impurities, which could include:
-
Azo Compounds: If a diazotization route was used for a precursor, residual diazonium salts can form colored azo-byproducts.[7]
-
Oxidation Products: Minor, colored byproducts can form from the oxidation of starting materials or the product, especially if exposed to air at elevated temperatures.[7]
Purification Methods:
-
Recrystallization: This is the most common method. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Activated Carbon Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities.[7] The carbon is then removed by hot filtration.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction. A spot of the reaction mixture can be compared to a spot of the starting material (1-Bromo-2,3-difluorobenzene). The disappearance of the starting material spot indicates the completion of the Grignard formation. After carboxylation and workup, TLC can again be used to check for the presence of the final product and any remaining starting material. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze aliquots of the reaction mixture.
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
Anhydrous Solvents: Diethyl ether and THF are flammable and can form explosive peroxides. Always use them in a well-ventilated fume hood and away from ignition sources.
-
Grignard Reagents: These are highly reactive and pyrophoric. Handle them under an inert atmosphere (nitrogen or argon).
-
Dry Ice: Carbon dioxide is an asphyxiant in high concentrations. Handle dry ice in a well-ventilated area and wear cryogenic gloves to prevent burns.
-
Acidic Workup: Handle acids with appropriate personal protective equipment (gloves, safety glasses).
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound via Grignard Reaction
Disclaimer: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.
-
Preparation of Glassware: All glassware (a three-necked round-bottom flask, dropping funnel, and condenser) should be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1-bromo-2,3-difluorobenzene (1 equivalent) in anhydrous diethyl ether or THF.
-
Add a small amount of the 1-bromo-2,3-difluorobenzene solution to the magnesium. The reaction should start spontaneously, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining 1-bromo-2,3-difluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate beaker, crush an excess of dry ice and suspend it in anhydrous diethyl ether.
-
Slowly transfer the Grignard reagent solution via a cannula to the vigorously stirred dry ice slurry.
-
Allow the mixture to warm to room temperature overnight with stirring.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. adichemistry.com [adichemistry.com]
- 4. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Bromo-2,3-difluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing dibromo impurities from 5-Bromo-2,3-difluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common dibromo impurity in the synthesis of this compound?
A1: During the bromination of 2,3-difluorobenzoic acid, over-bromination can occur, leading to the formation of a dibrominated species. The most likely impurity is a dibromo-2,3-difluorobenzoic acid, formed by the addition of a second bromine atom to the aromatic ring.
Q2: What are the primary methods for removing dibromo impurities from this compound?
A2: The three primary methods for purifying this compound are recrystallization, column chromatography, and a chemical separation method involving esterification and distillation. The choice of method depends on the scale of the purification, the desired purity, and the available equipment.
Q3: How can I assess the purity of my this compound before and after purification?
A3: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the separation of the desired compound from impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structures of the desired compound and any impurities present.
-
Melting Point Analysis: A pure compound will have a sharp melting point range, while an impure sample will melt over a broader and depressed temperature range.
Purification Method Selection
The choice of purification method is critical for achieving the desired product purity and yield. The following table summarizes the advantages and disadvantages of the most common techniques for removing dibromo impurities from this compound.
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Difference in solubility between the desired compound and the impurity in a given solvent. | Simple, cost-effective, and can be used for large quantities. | May result in lower yields if the solubility difference is not significant. Finding a suitable solvent can be time-consuming. | Removing small amounts of impurities from a large amount of product. |
| Column Chromatography | Differential adsorption of compounds to a stationary phase (e.g., silica gel) as a mobile phase is passed through it. | Can achieve very high purity and separate compounds with similar properties. | Can be time-consuming and requires larger volumes of solvent. May not be practical for very large-scale purifications. | High-purity separation of small to moderate quantities of product. |
| Esterification & Distillation | Conversion of the carboxylic acids to their corresponding esters, which often have a larger difference in boiling points than the acids themselves, allowing for separation by distillation. | Highly effective for separating compounds with close boiling points. Can be scaled up for industrial production. | A multi-step process involving chemical modification and subsequent hydrolysis, which can add complexity and potentially lower the overall yield. | Large-scale purification where high purity is essential. |
Troubleshooting Guides
Recrystallization
| Issue | Potential Cause | Recommended Solution |
| Oiling out (product separates as an oil instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. The solution is too concentrated. High level of impurities. | Use a lower-boiling point solvent. Add more solvent to the hot solution. Perform a preliminary purification by another method if impurities are high. |
| No crystals form upon cooling | The solution is not saturated. The cooling process is too rapid. | Evaporate some of the solvent to increase the concentration. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. |
| Low yield of purified crystals | Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were lost during transfer or washing. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Dibromo impurity still present after recrystallization | The chosen solvent does not effectively differentiate between the mono- and dibromo compounds. | Perform solvent screening to find a solvent system where the solubility of the desired product and the impurity are significantly different at hot and cold temperatures. A second recrystallization may be necessary. |
Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Poor separation of spots (co-elution) | The mobile phase is too polar or not polar enough. The column was overloaded with the sample. | Optimize the mobile phase using TLC first. Try a less polar or more polar solvent system. Reduce the amount of crude material loaded onto the column. A typical ratio of silica gel to crude product is 50:1 to 100:1 by weight. |
| Cracking or channeling of the silica gel | The column was not packed properly. The column ran dry. | Ensure the silica gel is packed as a uniform slurry. Always maintain a level of solvent above the silica bed. |
| Streaking or tailing of the acidic compound | The acidic nature of the benzoic acid can lead to strong interactions with the silica gel. | Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase to improve the peak shape. |
| Low recovery of the product | The compound is irreversibly adsorbed onto the silica gel. The compound is highly soluble in the mobile phase and elutes too quickly. | Use a more polar eluent to wash the column completely. If the compound is eluting too quickly, start with a less polar mobile phase. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for purifying this compound by recrystallization. The key to this method is selecting an appropriate solvent.
1. Solvent Selection:
-
The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The dibromo impurity should ideally have different solubility characteristics (either much more soluble or much less soluble).
-
Common solvents to screen include ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures such as ethanol/water or hexane/ethyl acetate.
-
To test a solvent, place a small amount of the crude material in a test tube, add a few drops of the solvent, and observe the solubility at room temperature. Heat the mixture to boiling and observe if the solid dissolves. Allow it to cool to see if crystals form.
2. Procedure: a. Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask. b. If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes. c. Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used). d. Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals. e. Once at room temperature, place the flask in an ice bath to maximize crystal formation. f. Collect the purified crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of ice-cold solvent. h. Dry the crystals in a vacuum oven. i. Assess the purity of the recrystallized product by melting point analysis and/or HPLC.
Protocol 2: Purification by Column Chromatography
1. Preparation:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a common choice.
-
Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The goal is to find a solvent system that gives good separation between the spots corresponding to the mono- and dibromo compounds. The addition of a small amount of acetic or formic acid to the mobile phase can improve the separation of acidic compounds.
2. Procedure: a. Prepare the column by packing it with a slurry of silica gel in the chosen mobile phase. b. Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent. c. Carefully load the sample onto the top of the silica gel bed. d. Begin eluting the column with the mobile phase, collecting fractions in test tubes. e. Monitor the elution of the compounds by TLC. f. Combine the fractions containing the pure this compound. g. Remove the solvent under reduced pressure to obtain the purified product. h. Confirm the purity by HPLC and/or NMR.
Protocol 3: Purification via Esterification and Distillation
This method is based on a procedure for the closely related 5-bromo-2,4-difluorobenzoic acid and is highly effective for separating mono- and dibrominated species.[1]
1. Esterification: a. In a round-bottom flask, suspend the crude this compound in methanol. b. Add a catalytic amount of concentrated sulfuric acid. c. Reflux the mixture for several hours until the reaction is complete (monitor by TLC). d. Cool the reaction mixture and remove the methanol under reduced pressure. e. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl ester.
2. Distillation: a. Purify the crude methyl ester by fractional distillation under reduced pressure. The methyl ester of the dibromo impurity will have a significantly higher boiling point than the methyl ester of the desired monobromo compound.
3. Hydrolysis: a. To the purified methyl 5-bromo-2,3-difluorobenzoate, add an aqueous solution of a strong base, such as sodium hydroxide. b. Reflux the mixture until the hydrolysis is complete (monitor by TLC). c. Cool the reaction mixture and acidify with a strong acid, such as hydrochloric acid, to precipitate the purified this compound. d. Collect the solid by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: General workflow for purification by recrystallization.
References
Technical Support Center: Scaling up the Synthesis of 5-Bromo-2,3-difluorobenzoic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Bromo-2,3-difluorobenzoic acid. Below you will find troubleshooting guides and frequently asked questions to address potential challenges during your experimental work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Question 1: The Grignard reaction to form the phenylmagnesium bromide intermediate is sluggish or fails to initiate. What are the common causes and solutions?
Answer:
Failure of Grignard reaction initiation is a frequent issue. The primary causes are typically related to the purity of reagents and the reaction conditions.
-
Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous.
-
Magnesium surface passivation: The magnesium turnings can have an oxide layer that prevents reaction. Activation of the magnesium is crucial. This can be achieved by:
-
Adding a small crystal of iodine.
-
Adding a few drops of 1,2-dibromoethane.
-
Mechanically crushing the magnesium turnings in the reaction flask under an inert atmosphere.
-
-
Purity of 1-bromo-3,4-difluorobenzene: Impurities in the starting material can hinder the reaction. Ensure the purity of the starting material before use.
Question 2: During the carboxylation step with carbon dioxide, a significant amount of biphenyl byproduct is formed. How can this be minimized?
Answer:
The formation of a biphenyl byproduct (Wurtz coupling) is a known side reaction in Grignard syntheses. To minimize its formation:
-
Control the rate of addition: Add the 1-bromo-3,4-difluorobenzene to the magnesium suspension slowly to maintain a low concentration of the aryl halide in the presence of the formed Grignard reagent.
-
Maintain a low reaction temperature: While the initiation of the Grignard reaction may require gentle heating, the subsequent reaction should be maintained at a controlled temperature to reduce the rate of the coupling side reaction.
Question 3: The lithiation reaction with n-butyllithium results in a low yield of the desired carboxylic acid after quenching with CO2. What are the potential reasons?
Answer:
Low yields in lithiation reactions followed by carboxylation can stem from several factors:
-
Incomplete lithiation: The reaction may not have gone to completion. Ensure the n-butyllithium is added at a low temperature (typically -78 °C) and allowed to stir for a sufficient amount of time to ensure complete metal-halogen exchange.
-
Reaction with solvent: n-Butyllithium can react with ethereal solvents like THF, especially at higher temperatures. Maintain a low reaction temperature throughout the process.
-
Degradation of the organolithium intermediate: Aryllithium reagents can be unstable at higher temperatures. It is critical to maintain the low temperature until the reaction is quenched with carbon dioxide.
Question 4: After acidification, the product precipitates as an oil or is difficult to crystallize. What steps can be taken to improve the isolation of the product?
Answer:
Oiling out or difficulty in crystallization can be due to impurities or the presence of residual solvent.
-
Ensure complete removal of the organic solvent: Before acidification, ensure that the organic solvent used for the Grignard or lithiation reaction has been thoroughly removed.
-
Control the rate of acidification: Add the acid slowly and with stirring to control the precipitation process.
-
Use a different crystallization solvent: If the product oils out from water, consider extracting the product with an organic solvent, drying the organic layer, and then performing a recrystallization from a suitable solvent system (e.g., toluene/hexanes, ethanol/water).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the production of this compound?
A1: A prevalent and scalable method involves the carboxylation of a suitable precursor. The most direct approach is the formation of an organometallic intermediate from 1-bromo-3,4-difluorobenzene, followed by reaction with carbon dioxide. The two main organometallic routes are the Grignard reaction (using magnesium) and lithiation (using an organolithium reagent like n-butyllithium).
Q2: What are the critical safety precautions to consider when working with Grignard and organolithium reagents at a larger scale?
A2: Both Grignard and organolithium reagents are highly reactive and require strict safety protocols, especially during scale-up.
-
Inert Atmosphere: All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.
-
Anhydrous Conditions: All solvents and reagents must be rigorously dried.
-
Temperature Control: These reactions can be exothermic. Use appropriate cooling baths and monitor the internal temperature closely, especially during the addition of reagents.
-
Quenching: The quenching of these reactive intermediates should be done slowly and at a low temperature to control the exotherm.
Q3: How can the purity of the final product be enhanced?
A3: The purity of this compound can be significantly improved through recrystallization.[1] A common procedure involves dissolving the crude product in a hot solvent in which it is highly soluble and then allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. Suitable solvent systems for benzoic acids often include water, ethanol-water mixtures, or toluene-hexane mixtures.
Q4: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A4: For reaction monitoring, Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to track the consumption of the starting material. For assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC) is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) are essential for structural confirmation of the final product.
Quantitative Data Summary
| Parameter | Grignard Method (Typical) | Lithiation Method (Typical) |
| Starting Material | 1-bromo-3,4-difluorobenzene | 1-bromo-3,4-difluorobenzene |
| Key Reagents | Magnesium, Carbon Dioxide | n-Butyllithium, Carbon Dioxide |
| Solvent | Anhydrous THF or Diethyl Ether | Anhydrous THF or Diethyl Ether |
| Reaction Temperature | 25-50 °C (initiation), 0 °C (carboxylation) | -78 °C |
| Typical Yield | 60-75% | 70-85% |
| Purity (after recrystallization) | >98% | >98% |
Experimental Protocols
Proposed Synthesis of this compound via Grignard Reaction
This protocol is a proposed method based on standard procedures for similar transformations.
Materials:
-
1-bromo-3,4-difluorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings and a small crystal of iodine under a positive pressure of nitrogen.
-
Gently heat the flask with a heat gun until violet vapors of iodine are observed. Allow the flask to cool.
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Add anhydrous THF to the flask.
-
Dissolve 1-bromo-3,4-difluorobenzene in anhydrous THF in the dropping funnel.
-
Add a small portion of the 1-bromo-3,4-difluorobenzene solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining 1-bromo-3,4-difluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, crush a sufficient amount of dry ice.
-
Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, and stir until all the excess dry ice has sublimated.
-
-
Work-up and Isolation:
-
Slowly add a solution of dilute hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., hot water or an ethanol/water mixture) to obtain the pure this compound.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizations
References
Technical Support Center: Suzuki Coupling with 5-Bromo-2,3-difluorobenzoic acid
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-Bromo-2,3-difluorobenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, an electron-deficient aryl bromide. The presence of the carboxylic acid and fluorine atoms introduces specific challenges that require careful consideration of reaction conditions.
Q1: My reaction has a low yield or fails to proceed. What are the primary causes?
A1: Low conversion is a common issue and can stem from several factors. Systematically check the following:
-
Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen. Ensure your palladium source and phosphine ligand are not degraded. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced to Pd(0) in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: Inadequate degassing is a frequent cause of failure. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and promote side reactions like homocoupling.[1][2] Ensure all solvents (including water) are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[3]
-
Base Selection & Stoichiometry: The carboxylic acid on your substrate will consume one equivalent of base. You must use a sufficient excess (typically ≥ 3 equivalents) to both neutralize the substrate and facilitate the catalytic cycle. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings than weaker bases like Na₂CO₃.[4][5]
-
Reagent Quality: Verify the purity of your this compound and the boronic acid/ester. Boronic acids can degrade over time, particularly through protodeboronation.[6]
Q2: I'm observing a significant amount of homocoupling byproduct from my boronic acid.
A2: Homocoupling (formation of a biaryl from two boronic acid molecules) is typically caused by the presence of Pd(II) species and/or oxygen.[1]
-
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step to prevent the oxidation of Pd(0) to Pd(II).[3]
-
Choice of Palladium Source: Using a Pd(0) catalyst directly (e.g., Pd(PPh₃)₄) can minimize the initial concentration of Pd(II) that is present when using Pd(II) precatalysts.[3][7]
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[8]
-
Q3: Analysis shows the formation of 2,3-difluorobenzoic acid (dehalogenation). How can I prevent this?
A3: Dehalogenation is the replacement of the bromine atom with a hydrogen. This side reaction occurs when a hydride species is present and reductively eliminates with the aryl group from the palladium center.[1]
-
Mitigation Strategies:
-
Screen Bases: Some bases or impurities within them can act as hydride sources. Switching to a different base (e.g., from a carbonate to a phosphate, or using a high-purity grade) may solve the issue.[4]
-
Solvent Purity: Alcohols and certain amine bases can sometimes act as hydride donors. Ensure solvents are pure and anhydrous (if appropriate for the chosen conditions).[1]
-
Optimize Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway relative to the desired coupling.
-
Q4: My boronic acid is being consumed through protodeboronation. What can I do?
A4: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. This is a common decomposition pathway for boronic acids, especially under basic aqueous conditions.[6]
-
Mitigation Strategies:
-
Use Milder Conditions: Employing a milder base (e.g., K₂CO₃ or KF) or lowering the reaction temperature can reduce the rate of protodeboronation.[4][9]
-
Use a Boronic Ester: Boronic esters, such as pinacol (Bpin) or MIDA esters, are generally more stable than the corresponding boronic acids and "slowly release" the active species under the reaction conditions, keeping its concentration low and minimizing side reactions.[6]
-
Minimize Water: While often necessary, excess water can accelerate hydrolysis. Use the minimum amount of water required for the base to be effective, or explore anhydrous conditions if feasible.
-
Q5: My reaction is very slow or stalls before completion. How can I improve the reaction rate?
A5: Sluggish reactions with electron-deficient substrates like this compound can often be accelerated.
-
Optimization Strategies:
-
Ligand Choice: The electron-withdrawing nature of the substrate makes oxidative addition relatively facile.[1][10] However, if the reaction is still slow, using more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can accelerate the overall catalytic cycle.
-
Increase Temperature: Cautiously increasing the reaction temperature (e.g., from 80 °C to 100-110 °C) can significantly increase the reaction rate.[11]
-
Solvent and Base Combination: Ensure your base is sufficiently soluble in the chosen solvent system. A combination like K₃PO₄ in a dioxane/water mixture is often effective.[5]
-
Stirring Rate: For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[2]
-
Q6: How should I approach the work-up and purification, given the carboxylic acid group?
A6: The carboxylic acid provides a convenient handle for purification.
-
Work-up:
-
After the reaction, cool the mixture and dilute it with an organic solvent like ethyl acetate.
-
Perform a basic aqueous wash (e.g., with aq. Na₂CO₃ or NaOH). This will deprotonate any unreacted boronic acid, moving it to the aqueous layer.[3] Your product, being a carboxylate salt under these conditions, will also move to the aqueous layer.
-
Separate the layers. The organic layer contains neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1-2 M HCl) to a pH of ~2. This will protonate your product, causing it to precipitate or become extractable.[12][13]
-
Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).[12][13]
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate.
-
-
Purification:
-
Column Chromatography: This is the most common method for removing closely related impurities.[3]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step.[3]
-
Palladium Removal: For applications requiring very low palladium levels, filtering the product solution through a pad of Celite® or using a metal scavenger may be necessary.[3]
-
Data Presentation: Recommended Starting Conditions
The following table summarizes reaction conditions successfully employed for Suzuki couplings of structurally similar electron-deficient or functionalized aryl bromides. These provide a rational starting point for optimizing the reaction with this compound.
| Aryl Bromide | Boronic Acid/Ester | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(glycine)₂] (0.1%) | K₂CO₃ (3.0) | H₂O | RT | 94[14] |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ / SPhos (2%/4%) | K₃PO₄ (2.0) | Toluene | 100 | 96 |
| 1-Bromo-4-fluorobenzene | 4-Carboxyphenylboronic acid | G-COOH-Pd (het.) | K₂CO₃ | DMF/H₂O | 110 | ~75[15] |
| Aryl Bromide w/ COOH | Arylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ (3.0) | MeCN/H₂O | 80 | Variable |
| 2-Bromobenzoic acid | Arylboronic acid | Pd(OAc)₂ / RuPhos (2%/4%) | K₃PO₄ (3.0) | Toluene | 100 | High |
Experimental Protocols
This is a general protocol that can be adapted for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 to 10:1 ratio)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and thoroughly purge it by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times. Maintain a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with a basic aqueous solution (e.g., 1 M Na₂CO₃) to remove unreacted boronic acid. Combine the aqueous layers, acidify to pH ~2 with 1 M HCl, and extract the product with ethyl acetate (3x). The combined organic extracts are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 12. reddit.com [reddit.com]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Analytical Methods for 5-Bromo-2,3-difluorobenzoic Acid Reactions
Welcome to the technical support center for monitoring reactions involving 5-Bromo-2,3-difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor the progress of a reaction involving this compound?
A1: The most common analytical methods for monitoring reactions with this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4] The choice of method depends on the reaction mixture, the properties of the reactants and products, and the information required (e.g., quantitative conversion, impurity profiling).
Q2: I am observing poor peak shape and tailing in my HPLC analysis. What could be the cause?
A2: Poor peak shape in HPLC can be due to several factors. For acidic compounds like this compound, it is often related to secondary interactions with the stationary phase. Ensure your mobile phase is adequately buffered to suppress the ionization of the carboxylic acid group. Using a mobile phase with a pH well below the pKa of the benzoic acid (typically around pH 2-3) can improve peak shape. Other causes could include column degradation, sample solvent incompatibility, or column overload.
Q3: My GC-MS analysis of this compound shows broad peaks or no peak at all. Why is this happening?
A3: this compound is a polar and non-volatile compound due to its carboxylic acid group. Direct injection into a GC-MS system can lead to poor chromatographic performance. Derivatization is often necessary to increase volatility and thermal stability.[2] A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the carboxylic acid to its more volatile silyl ester.[2]
Q4: How can I confirm the structure of my product in a reaction with this compound?
A4: A combination of spectroscopic techniques is ideal for structural confirmation. ¹H NMR and ¹³C NMR will provide information about the proton and carbon environments in the molecule.[3][4] Mass spectrometry (either through GC-MS or LC-MS) will give you the molecular weight of the product. For more detailed structural information, 2D NMR techniques (like COSY and HMQC/HSQC) can be employed.
Q5: What are some common impurities I might encounter, and how can I identify them?
A5: Common impurities could include unreacted starting materials, by-products from side reactions, or residual solvents from the synthesis or purification steps. HPLC and GC-MS are excellent techniques for separating and identifying these impurities. Mass spectrometry can help in identifying the molecular weights of the impurities, and in some cases, their fragmentation patterns can provide structural clues. Comparing the retention times and mass spectra to known standards is the most definitive way to identify impurities.
Troubleshooting Guides
HPLC Method Development and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Analyte interacting with residual silanols on the column. | Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase. Use a column with end-capping. |
| Mobile phase pH is too close to the analyte's pKa. | Adjust the mobile phase pH to be at least 2 units below the pKa of this compound. | |
| Poor Resolution | Inadequate separation between analyte and impurities. | Optimize the mobile phase composition (e.g., gradient steepness, organic solvent ratio).[5] Try a different stationary phase (e.g., C8 instead of C18). |
| Column efficiency has decreased. | Check for column contamination and clean if necessary. Replace the column if it's old or has been used extensively. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or bubbles. |
| Temperature variations. | Use a column oven to maintain a constant temperature. |
GC-MS Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No Peak or Very Small Peak | The compound is not volatile enough. | Derivatize the sample to increase volatility.[2] |
| Inlet discrimination. | Use a splitless injection or optimize the split ratio. | |
| Peak Tailing | Active sites in the inlet liner or column. | Use a deactivated liner. Condition the column. |
| Poor Sensitivity | Inefficient ionization. | Optimize the ion source parameters (temperature, electron energy). |
| Suboptimal selected ions in SIM mode. | Choose more abundant and specific ions for monitoring. |
NMR Spectroscopy Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Broad Peaks | High sample concentration leading to viscosity. | Prepare a more dilute sample (5-25 mg in 0.6-0.7 mL of solvent).[6] |
| Presence of solid particles. | Filter the NMR sample through a glass wool plug.[6] | |
| Paramagnetic impurities. | Use high-purity solvents and clean glassware. | |
| Overlapping Aromatic Signals | Insufficient magnetic field strength. | Use a higher field spectrometer (e.g., 600 MHz) for better signal dispersion.[6] |
| Presence of Unexpected Peaks | Residual solvents from synthesis or purification. | Identify common solvent peaks by referencing a solvent chart. |
| Contamination from grease or handling. | Ensure proper sample handling and use clean NMR tubes.[6] |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Reaction Monitoring
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and expected product have significant absorbance (e.g., 230 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The peak area can be used for semi-quantitative analysis of the reaction progress.
Protocol 2: GC-MS Analysis with Derivatization
-
Derivatization:
-
Take a dried aliquot of the reaction mixture.
-
Add a suitable solvent (e.g., acetonitrile) and the derivatizing agent (e.g., MTBSTFA).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection: 1 µL in splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected masses of the derivatized compounds.
-
Analysis: Identify the peaks based on their retention times and mass spectra. The mass spectrum of the derivatized this compound will show a characteristic molecular ion and fragmentation pattern.
Visualizations
Caption: A typical experimental workflow for monitoring a reaction using HPLC.
Caption: A troubleshooting guide for addressing peak tailing in HPLC analysis.
References
- 1. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace-CRIS [zora.uzh.ch]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Aromatic Maze: A Comparative Guide to the ¹H NMR Spectrum of 5-Bromo-2,3-difluorobenzoic Acid
For researchers, scientists, and professionals in drug development, precise analytical data is paramount for the unambiguous identification and characterization of novel chemical entities. This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2,3-difluorobenzoic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of its experimental spectrum in public databases, this guide leverages spectral data from structurally similar compounds to predict and understand its key spectral features.
This technical document presents a detailed comparison with 2,3-difluorobenzoic acid and 4-bromobenzoic acid, providing the necessary experimental data to infer the spectral characteristics of the title compound. A comprehensive experimental protocol for acquiring high-resolution ¹H NMR spectra for this class of compounds is also detailed.
Comparative Analysis of ¹H NMR Spectral Data
The ¹H NMR spectrum of a substituted benzene ring is highly dependent on the electronic nature and position of its substituents. To understand the spectrum of this compound, we can analyze the spectra of its constituent substructures.
The primary comparison is made with 2,3-difluorobenzoic acid to understand the baseline shifts and couplings of the aromatic protons in the presence of the two fluorine atoms and the carboxylic acid group. The second comparison with 4-bromobenzoic acid helps to elucidate the influence of a bromine atom on the chemical shifts of the aromatic protons.
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound (Predicted) | DMSO-d₆ | H-4 | ~7.8 - 8.0 | m | - | 1H |
| H-6 | ~7.6 - 7.8 | m | - | 1H | ||
| COOH | ~13.0 - 13.5 | br s | - | 1H | ||
| 2,3-Difluorobenzoic Acid [1] | DMSO-d₆ | H-4, H-5, H-6 | 7.30 - 7.80 | m | - | 3H |
| COOH | Not explicitly stated | - | - | 1H | ||
| 4-Bromobenzoic Acid | MeOD | H-2, H-6 | 7.82 | d | 8.5 | 2H |
| H-3, H-5 | 7.55 | d | 8.5 | 2H | ||
| COOH | Not explicitly stated | - | - | 1H |
Note: The spectral data for this compound is predicted based on the analysis of the comparison compounds. "m" denotes a multiplet, "d" denotes a doublet, and "br s" indicates a broad singlet.
Predicted ¹H NMR Spectrum of this compound
In the aromatic region of this compound, two signals are expected. The proton at the C-4 position (H-4) is expected to be a multiplet due to coupling with the adjacent fluorine at C-3 and the proton at C-6. Similarly, the proton at the C-6 position (H-6) will appear as a multiplet due to coupling with H-4. The electron-withdrawing effects of the fluorine and bromine atoms, as well as the carboxylic acid group, are expected to shift these proton signals downfield, likely in the range of 7.6 to 8.0 ppm. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 13 ppm in DMSO-d₆.
Experimental Protocol for ¹H NMR Spectroscopy
This protocol outlines a standard procedure for the acquisition of a high-quality ¹H NMR spectrum for aromatic carboxylic acids like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. The choice of solvent can affect the chemical shift of the labile carboxylic acid proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
2. Instrument Setup and Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[2]
-
The instrument should be locked onto the deuterium signal of the solvent.
-
The magnetic field should be shimmed to achieve optimal homogeneity.
-
A standard single-pulse experiment is typically used.
-
Acquisition parameters should be set appropriately, including a spectral width covering the expected range of chemical shifts (e.g., 0-15 ppm), an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
A sufficient number of scans (e.g., 16-64) should be acquired to ensure a good signal-to-noise ratio.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is converted to a spectrum via a Fourier transform.
-
The spectrum should be phased and baseline corrected.
-
The signals should be integrated to determine the relative number of protons.
-
The spectrum is referenced to the internal standard (TMS at 0.00 ppm).
Structure-Spectrum Relationship
The following diagram illustrates the structure of this compound and the expected ¹H NMR signals arising from its aromatic protons.
This guide provides a framework for understanding the ¹H NMR spectrum of this compound through a comparative analysis with related compounds. While experimental data for the title compound remains elusive in readily accessible databases, the principles of substituent effects in NMR spectroscopy allow for a reliable prediction of its spectral features. The provided experimental protocol serves as a standard methodology for obtaining high-quality data for this and similar aromatic carboxylic acids.
References
Unveiling the Carbon Skeleton: A Guide to 13C NMR Analysis of 5-Bromo-2,3-difluorobenzoic Acid
For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of a molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this structural elucidation. This guide provides a comprehensive comparison and detailed protocol for the 13C NMR analysis of 5-Bromo-2,3-difluorobenzoic acid, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science.
The presence of fluorine and bromine atoms in this compound introduces complexities in its 13C NMR spectrum that are not present in simpler aromatic systems. Specifically, the coupling between carbon-13 and fluorine-19 (¹³C-¹⁹F coupling) nuclei leads to the splitting of carbon signals, providing rich structural information but also requiring careful interpretation.[1][2] This guide will delve into these nuances, offering a comparative analysis with related compounds and a robust experimental protocol for acquiring high-quality spectral data.
Comparative Analysis of 13C NMR Data
| Compound Name | C1 (COOH) | C2 | C3 | C4 | C5 | C6 | Solvent | Reference |
| Benzoic acid | 172.60 | 130.28 | 128.55 | 133.89 | 128.55 | 130.28 | CDCl₃ | [4] |
| 2-Chlorobenzoic acid | 171.09 | 132.54 | 131.56 | 133.65 | 126.75 | 134.83 | CDCl₃ | [4][5] |
| 3-Bromobenzoic acid | 171.5 | 136.0 | 122.5 | 133.0 | 130.2 | 128.8 | CDCl₃ | [6] |
| 4-Chlorobenzoic acid | 168.7 | 132.3 | 129.7 | 140.2 | 129.7 | 132.3 | MeOD | [7][8] |
| 3-Bromo-4-fluorobenzoic acid | 170.2 | 131.5 (d) | 109.5 (d) | 162.7 (d) | 126.7 (d) | 136.1 (d) | CDCl₃ | [7] |
Note: 'd' denotes a doublet, indicating coupling to a fluorine atom.
For this compound, one can anticipate the following:
-
The carboxylic acid carbon (C=O) will appear significantly downfield, likely in the range of 165-170 ppm.
-
The carbons directly bonded to fluorine (C2 and C3) will exhibit large one-bond C-F coupling constants (¹J_CF), resulting in distinct doublets.[2][9]
-
Other aromatic carbons will show smaller, long-range C-F couplings (²,³,⁴J_CF), leading to further splitting (doublets or doublet of doublets).[1]
-
The presence of the bromine atom will also influence the chemical shifts of the adjacent carbons.
Experimental Protocol for 13C NMR Analysis
Acquiring a high-quality ¹³C NMR spectrum of a fluorinated compound requires specific considerations to manage the ¹³C-¹⁹F couplings.
1. Sample Preparation:
-
Dissolve approximately 20-50 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved to avoid signal broadening.
-
Filter the solution into a standard 5 mm NMR tube if any particulate matter is present.
2. Spectrometer Setup and Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is typically used.[6]
-
Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[6]
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.[6]
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, a longer delay (5-10 seconds) may be necessary, especially for quaternary carbons and the carbonyl carbon which have longer relaxation times.[6]
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.[6]
-
Decoupling:
-
Proton Decoupling: Standard broadband proton decoupling should be applied to simplify the spectrum by removing ¹³C-¹H couplings.
-
Fluorine Decoupling (Optional): For unambiguous assignment of carbon signals, a ¹⁹F-decoupled ¹³C NMR spectrum can be acquired. This requires a spectrometer equipped with a triple-resonance probe and the appropriate hardware.[10] This experiment will collapse the C-F multiplets into singlets, simplifying the spectrum but losing the coupling information.
-
3. Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the resulting spectrum carefully.
-
Apply a baseline correction to ensure accurate integration.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[6]
Workflow for 13C NMR Analysis of this compound
The following diagram illustrates the logical workflow from sample preparation to spectral interpretation for the ¹³C NMR analysis of this compound.
Caption: A flowchart illustrating the key stages of 13C NMR analysis.
Conclusion
The ¹³C NMR analysis of this compound presents a valuable case study in the characterization of complex, halogenated organic molecules. While the presence of fluorine introduces challenges in spectral interpretation due to ¹³C-¹⁹F coupling, it also provides a wealth of structural information. By following a meticulous experimental protocol and leveraging comparative data from related compounds, researchers can confidently elucidate the carbon framework of this and similar molecules, which is a critical step in the advancement of drug discovery and materials science.
References
- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. 2-Chlorobenzoic acid(118-91-2) 13C NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. 4-Chlorobenzoic acid(74-11-3) 13C NMR [m.chemicalbook.com]
- 9. 13C NMR of fluorinated aromatics | VIPEr [ionicviper.org]
- 10. acdlabs.com [acdlabs.com]
Mass Spectrometry of 5-Bromo-2,3-difluorobenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 5-Bromo-2,3-difluorobenzoic acid, a key building block in the synthesis of pharmaceuticals and other bioactive molecules. While direct experimental mass spectra for this specific compound are not widely published, this document extrapolates expected fragmentation patterns and compares them with related halogenated benzoic acids. The information presented is intended to aid in method development, compound identification, and structural elucidation.
Introduction
This compound (C₇H₃BrF₂O₂, MW: 237.00 g/mol ) is a halogenated aromatic carboxylic acid.[1][2][3] Its structural features—a carboxylic acid group, a bromine atom, and two fluorine atoms on a benzene ring—dictate its behavior in mass spectrometry. Understanding its ionization and fragmentation is crucial for its analysis in complex matrices. This guide will focus on the two most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Comparison of Ionization Techniques
The choice of ionization technique significantly impacts the resulting mass spectrum. For this compound, both EI and ESI can be employed, each offering distinct advantages.
| Ionization Technique | Principle | Expected Ions for this compound | Advantages | Disadvantages |
| Electron Ionization (EI) | A high-energy electron beam bombards the sample, causing the loss of an electron to form a molecular ion (M⁺•) which then undergoes fragmentation.[4][5] | Molecular ion (m/z 237/239), various fragment ions. | Provides detailed structural information through reproducible fragmentation patterns. Ideal for GC-MS. | The molecular ion may be weak or absent for some compounds. Requires volatile samples. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. Solvent evaporation leads to the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules.[6] | In positive mode: [M+H]⁺ (m/z 238/240). In negative mode: [M-H]⁻ (m/z 236/238). Adducts like [M+Na]⁺ are also possible.[6] | "Soft" ionization technique, often preserving the molecular ion. Suitable for LC-MS and non-volatile samples.[6] | Provides less fragmentation and therefore less structural information compared to EI. Susceptible to matrix effects and adduct formation.[6] |
Predicted Electron Ionization (EI) Fragmentation
Based on the known fragmentation of benzoic acid and halogenated aromatic compounds, the EI mass spectrum of this compound is expected to show a characteristic pattern. The presence of bromine will result in isotopic peaks for bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Key Predicted Fragments:
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment | Interpretation |
| 237 | 239 | [C₇H₃⁷⁹BrF₂O₂]⁺• | Molecular Ion (M⁺•) |
| 219 | 221 | [C₇H₂⁷⁹BrF₂O]⁺ | Loss of H₂O (M-18) |
| 192 | 194 | [C₆H₂⁷⁹BrF₂]⁺ | Decarboxylation (Loss of COOH, M-45) |
| 158 | 158 | [C₇H₃F₂O₂]⁺ | Loss of Br (M-79/81) |
| 140 | 140 | [C₇H₂F₂O]⁺ | Loss of Br and OH |
| 113 | 113 | [C₆H₂F₂]⁺ | Loss of Br and COOH |
The fragmentation of benzoic acid typically involves the loss of the hydroxyl group (-OH) to form the benzoyl cation ([C₆H₅CO]⁺, m/z 105) as the base peak.[7][8] For this compound, the corresponding fragment would be [C₇H₂BrF₂O]⁺ at m/z 219/221. Decarboxylation is also a common pathway for carboxylic acids.[9]
Comparison with Related Compounds
Analyzing the mass spectra of structurally similar compounds provides valuable context for predicting the behavior of this compound.
| Compound | Molecular Weight | Key Fragments (EI-MS) | Reference |
| Benzoic Acid | 122.12 | m/z 122 (M⁺•), 105 ([M-OH]⁺), 77 ([C₆H₅]⁺) | [7][8] |
| 3-Bromobenzoic Acid | 201.02 | m/z 200/202 (M⁺•), 183/185 ([M-OH]⁺), 155/157 ([M-COOH]⁺), 76 ([C₆H₄]⁺) | [10] |
| 2,5-Difluorobenzoic Acid | 158.10 | m/z 158 (M⁺•), 141 ([M-OH]⁺), 113 ([M-COOH]⁺) | [11] |
The fragmentation patterns of these related compounds support the predicted fragmentation pathways for this compound, namely the loss of the hydroxyl and carboxyl groups.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are suggested protocols for the analysis of this compound using GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of the derivatized, more volatile form of the acid.
-
Derivatization: To increase volatility, the carboxylic acid group should be derivatized, for example, through esterification to form methyl 5-bromo-2,3-difluorobenzoate. This can be achieved by reacting the acid with a methylating agent like diazomethane or by using a Fisher esterification method.
-
Internal Standard: A deuterated or structurally similar compound not present in the sample should be used as an internal standard for accurate quantification. For example, 5-bromo-2-fluorobenzoic acid has been used as an internal standard for similar analyses.[12]
-
GC Conditions:
-
Injector: Split/splitless inlet at 250°C.
-
Column: A non-polar or medium-polarity capillary column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-350.
-
Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the characteristic ions of the derivatized analyte and the internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is suitable for the direct analysis of the acid without derivatization.
-
Internal Standard: A suitable internal standard, such as a stable isotope-labeled version of the analyte, should be added to the sample.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions (ESI):
-
Ionization Mode: Negative ion mode is generally preferred for carboxylic acids.
-
Capillary Voltage: -3.5 kV.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Mass Range: m/z 100-400.
-
Acquisition Mode: Full scan or tandem MS (MS/MS) for enhanced selectivity and structural confirmation.
-
Visualizing Mass Spectrometry Workflows
The following diagrams illustrate the general workflows for GC-MS and LC-MS analysis and the predicted EI fragmentation pathway.
Caption: General workflow for GC-MS analysis.
Caption: General workflow for LC-MS analysis.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemscene.com [chemscene.com]
- 3. usbio.net [usbio.net]
- 4. rroij.com [rroij.com]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,5-Difluorobenzoic acid [webbook.nist.gov]
- 12. DSpace-CRIS [zora.uzh.ch]
A Comparative Analysis of the Reactivity of 5-Bromo-2,3-difluorobenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Synthetic Planning
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Halogenated benzoic acids serve as versatile building blocks, and among them, 5-Bromo-2,3-difluorobenzoic acid presents a unique combination of functionalities. This guide offers a comparative perspective on the reactivity of this compound against other bromobenzoic acids in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis, supported by available experimental data, aims to inform strategic decisions in the synthesis of complex molecular architectures.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond dissociation energy, following the general trend of I > Br > Cl.[1] Consequently, aryl bromides, including the bromo-benzoic acids discussed herein, represent a balance of reactivity and stability, making them widely utilized substrates in organic synthesis. The presence of fluorine atoms, as in the case of this compound, introduces additional electronic effects that can modulate the reactivity of the C-Br bond. The strong electron-withdrawing nature of fluorine atoms can influence the electron density of the aromatic ring and, consequently, the ease of oxidative addition to the palladium catalyst, a key step in the catalytic cycle.
Data Presentation: A Comparative Overview of Reactivity
The following tables summarize available quantitative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of various bromo-benzoic acids. It is important to note that the data has been compiled from different sources, and direct, side-by-side comparisons under identical conditions are limited. Therefore, this data should be interpreted as a general guide to the relative reactivity of these substrates.
Table 1: Suzuki-Miyaura Coupling of Bromobenzoic Acids with Phenylboronic Acid
| Bromobenzoic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromobenzoic Acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | Water | RT | 1.5 | 99 |
| 3-Bromobenzoic Acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | Water | RT | 1.5 | 98 |
| 2-Bromobenzoic Acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| This compound | Data not available in a directly comparable format |
Note: The high yields for 3- and 4-bromobenzoic acid were achieved under exceptionally mild, aqueous conditions. The reactivity of 2-bromobenzoic acid can be influenced by steric hindrance from the ortho-carboxylic acid group.
Table 2: Buchwald-Hartwig Amination of Bromobenzoic Acids with Aniline
| Bromobenzoic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromobenzoic Acid | Cu Powder / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 97 |
| This compound | Data not available in a directly comparable format |
Note: The data for 2-bromobenzoic acid is from a copper-catalyzed amination, a related but different transformation from the palladium-catalyzed Buchwald-Hartwig reaction. This highlights the scarcity of directly comparable public data.
Table 3: Sonogashira Coupling of Bromobenzoic Acids with Phenylacetylene
| Bromobenzoic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromobenzoic Acid | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80 | 12 | 85 |
| 3-Bromobenzoic Acid | Pd(PPh₃)₄/CuI | Et₃N | DMF | 80 | 12 | 82 |
| This compound | Data not available in a directly comparable format |
Note: The yields for 3- and 4-bromobenzoic acid are representative of typical Sonogashira conditions.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Bromo-benzoic acid (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-benzoic acid, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Bromo-benzoic acid (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and ligand to a dry Schlenk flask.
-
Add the bromo-benzoic acid, amine, and base.
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
Materials:
-
Bromo-benzoic acid (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or THF, 5 mL)
Procedure:
-
To a dry Schlenk flask, add the bromo-benzoic acid, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, base, and terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 50-80 °C for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Process
To provide a clearer understanding of the underlying mechanism of these transformations, the following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While a definitive quantitative ranking of the reactivity of this compound against other bromo-benzoic acids is challenging due to the lack of directly comparable, publicly available data, the fundamental principles of organic chemistry provide a strong predictive framework. The electron-withdrawing fluorine atoms in this compound are expected to increase the electrophilicity of the aromatic ring, which could facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions. However, the specific substitution pattern and potential steric effects also play a crucial role.
For researchers and drug development professionals, this guide underscores the importance of empirical validation for specific substrate combinations. The provided protocols offer a robust starting point for such investigations. As more data on the reactivity of highly functionalized building blocks like this compound becomes available, a more precise understanding of its synthetic utility will emerge, further empowering the design and execution of innovative synthetic strategies.
References
Comparative Biological Activities of Halogenated Benzoic Acid Derivatives
A guide for researchers and drug development professionals on the potential therapeutic applications of substituted benzamides, with a focus on antimicrobial and anticancer activities.
Introduction
5-Bromo-2,3-difluorobenzoic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The strategic placement of halogen atoms on the aromatic ring can profoundly influence the physicochemical properties of these molecules, such as lipophilicity and electronic character, thereby modulating their biological activity. While specific biological activity data for derivatives of this compound are not extensively available in the public domain, this guide provides a comparative analysis of structurally related halogenated benzamides. The data presented herein, drawn from studies on analogous compounds, offers valuable insights into the potential antimicrobial and anticancer activities that derivatives of this compound might exhibit. This guide is intended to serve as a foundational resource for researchers interested in exploring this chemical scaffold for the development of novel therapeutic agents.
Antimicrobial Activity of Substituted Benzamides
Several studies have demonstrated that substituted benzamides possess promising antimicrobial properties. The nature and position of substituents on the benzamide core are critical for determining the spectrum and potency of their activity.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative substituted benzamide derivatives against various bacterial and fungal strains. Lower MIC values indicate greater antimicrobial potency.
| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |
| 8i | N-(4-chlorophenyl)-4-nitrobenzamide | Bacillus subtilis | 12.5 | [1] |
| Staphylococcus aureus | 25 | [1] | ||
| Escherichia coli | 50 | [1] | ||
| Pseudomonas aeruginosa | 50 | [1] | ||
| 9 | 4-chloro-N-(4-nitrophenyl)benzamide | Bacillus subtilis | 12.5 | [1] |
| Staphylococcus aureus | 25 | [1] | ||
| Escherichia coli | 50 | [1] | ||
| Pseudomonas aeruginosa | 50 | [1] | ||
| 5a | 4-hydroxy-N-phenylbenzamide | Bacillus subtilis | 6.25 | [2] |
| Escherichia coli | 3.12 | [2] | ||
| 6b | 4-hydroxy-N-(4-methylphenyl)benzamide | Escherichia coli | 3.12 | [2] |
| 6c | 4-hydroxy-N-(4-methoxyphenyl)benzamide | Bacillus subtilis | 6.25 | [2] |
Note: The above data is for structurally related substituted benzamides and not direct derivatives of this compound.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.[3]
-
Preparation of Bacterial Inoculum:
-
Aseptically transfer 3-5 bacterial colonies from an agar plate to a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the broth medium.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria without the compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.[3]
-
Anticancer Activity of Substituted Benzamides and Related Compounds
Substituted benzamides have also been investigated for their potential as anticancer agents. Their mechanism of action can vary, but often involves the inhibition of key enzymes or disruption of cellular processes essential for cancer cell survival and proliferation.
Quantitative Anticancer Data
The following table presents the in vitro anticancer activity of representative N-aryl-1,3,4-oxadiazol-2-amine and 5-aryl-1,4-benzodiazepine derivatives, expressed as the concentration required to inhibit 50% of cell growth (GI50) or as a percentage of growth inhibition.
| Compound ID | Structure/Class | Cancer Cell Line | Activity | Reference |
| 4s | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Melanoma (MDA-MB-435) | GP = 15.43% | [4] |
| Leukemia (K-562) | GP = 18.22% | [4] | ||
| 4u | N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | Melanoma (MDA-MB-435) | GP = 6.82% | [5] |
| 4e | 5-(3-Bromophenyl)-N-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine | CNS Cancer (SNB-75) | PGI = 41.25% | [6] |
| Benzodiazepine Derivative | 5-Aryl-1,4-benzodiazepine with chloro-substituent | Various | Enhanced anticancer activity | [7] |
Note: GP = Growth Percent; PGI = Percent Growth Inhibition. The data is for structurally related heterocyclic compounds and not direct derivatives of this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Discard the supernatant and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Signaling Pathways
While specific signaling pathways modulated by this compound derivatives are not yet elucidated, related halogenated aromatic compounds have been shown to target various cellular pathways implicated in disease. For instance, some substituted benzamides act as inhibitors of specific enzymes, such as bacterial cell division protein FtsZ, or interfere with signaling cascades involved in cancer cell proliferation and survival. Further research is needed to identify the precise molecular targets and signaling pathways affected by derivatives of this compound.
This guide provides a comparative overview of the biological activities of halogenated benzoic acid derivatives, offering a predictive framework for the potential therapeutic applications of this compound derivatives. The presented data on related compounds highlight the promise of this chemical class as a source of novel antimicrobial and anticancer agents. The detailed experimental protocols and conceptual workflow diagrams are intended to facilitate further research and development in this area. Future studies focusing on the synthesis and biological evaluation of a focused library of this compound derivatives are warranted to fully elucidate their therapeutic potential and mechanism of action.
References
- 1. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Unveiling Molecular Architecture: A Comparative Guide to the Structural Elucidation of 5-Bromo-2,3-difluorobenzoic Acid
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of single-crystal X-ray crystallography, the gold standard for structural elucidation, alongside other common analytical techniques. While the specific crystal structure of 5-Bromo-2,3-difluorobenzoic acid is not publicly available, we will utilize the crystallographic data of the closely related compound, 2,3-difluorobenzoic acid, to illustrate the power of this technique.
The exact arrangement of atoms within a molecule dictates its physical and chemical properties, influencing its reactivity, biological activity, and suitability as a therapeutic agent. Understanding this architecture is a critical step in rational drug design and materials science. This guide will delve into the experimental data and protocols that empower researchers to map these intricate molecular landscapes.
Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, a comprehensive characterization often involves a suite of analytical methods. The following table compares X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), highlighting the unique insights each technique offers.
| Technique | Information Obtained | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and absolute stereochemistry.[1] | High-quality single crystal (typically >0.1 mm).[2] | Provides the definitive molecular structure in the solid state. | Crystal growth can be a significant bottleneck; the structure may not represent the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment, connectivity, and spatial proximity of atoms in a molecule in solution. | Soluble sample in a deuterated solvent. | Provides detailed information about the molecule's structure and dynamics in solution. | Does not provide a direct 3D structure; interpretation can be complex for large molecules. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups present in a molecule based on their characteristic vibrational frequencies.[3] | Solid, liquid, or gas samples. | Fast, non-destructive, and provides a "fingerprint" of the molecule.[4] | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition; fragmentation patterns can provide structural clues.[5] | Small amount of sample, often in solution. | Extremely sensitive, provides accurate molecular weight. | Does not provide information on the 3D arrangement of atoms or stereochemistry. |
Experimental Data Snapshot
The following table presents representative data for the analytical techniques discussed. For X-ray crystallography, data for 2,3-difluorobenzoic acid is used as a stand-in to demonstrate the type of information obtained.
| Technique | Compound | Key Data |
| X-ray Crystallography | 2,3-Difluorobenzoic acid[6] | Crystal system: MonoclinicSpace group: P2₁/cUnit cell dimensions: a = 3.761(1) Åb = 6.520(1) Åc = 26.521(2) Åβ = 92.27(1)°Key bond lengths/angles: (Illustrative) C-C, C-O, C-F bond lengths and angles. |
| ¹H NMR Spectroscopy | This compound[7] | Chemical Shifts (δ): Aromatic protons would exhibit characteristic shifts and coupling patterns influenced by the bromine and fluorine substituents. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift. |
| FT-IR Spectroscopy | Substituted Benzoic Acids[3][4] | Characteristic Absorptions (cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid)~1700 (strong, C=O stretch)~1600, ~1450 (C=C stretches of aromatic ring)~1300 (C-O stretch)Additional bands corresponding to C-F and C-Br stretches. |
| Mass Spectrometry | Halogenated Benzoic Acids[8][9] | Molecular Ion Peak (m/z): For C₇H₃BrF₂O₂, the molecular ion region would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), with peaks at approximately m/z 236 and 238.[9] |
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the typical steps for determining the crystal structure of a small organic molecule like a substituted benzoic acid.
1. Crystal Growth:
-
Objective: To obtain a single, well-ordered crystal of suitable size and quality.
-
Procedure:
-
Dissolve the purified compound (e.g., this compound) in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane).
-
Slowly evaporate the solvent at a constant temperature. This can be achieved by leaving the solution in a loosely covered vial or by vapor diffusion, where a precipitant is slowly introduced into the solution.
-
Monitor for the formation of single crystals. Ideal crystals are transparent and have well-defined faces.
-
2. Crystal Mounting:
-
Objective: To mount a selected crystal on the diffractometer.
-
Procedure:
-
Under a microscope, select a single crystal with dimensions of approximately 0.1-0.3 mm.
-
Carefully attach the crystal to the tip of a glass fiber or a cryo-loop using a small amount of inert oil or epoxy.
-
3. Data Collection:
-
Objective: To measure the intensities and positions of the X-ray diffraction spots.
-
Procedure:
-
Mount the fiber with the crystal onto the goniometer head of a single-crystal X-ray diffractometer.
-
Center the crystal in the X-ray beam.
-
A stream of cold nitrogen gas (typically at 100 K) is often used to cool the crystal, which minimizes thermal motion and radiation damage.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal while irradiating it with X-rays.[2][10]
-
The detector records the diffraction pattern as a series of images at different crystal orientations. A full dataset typically involves rotating the crystal by at least 180°.[2]
-
4. Data Processing and Structure Solution:
-
Objective: To convert the raw diffraction images into a list of reflection intensities and to determine the arrangement of atoms in the unit cell.
-
Procedure:
-
The collected images are processed to integrate the intensities of each diffraction spot and to determine the unit cell parameters.
-
The space group of the crystal is determined from the symmetry of the diffraction pattern.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[2]
-
5. Structure Refinement:
-
Objective: To optimize the atomic positions and other parameters to best fit the experimental data.
-
Procedure:
-
The initial structural model is refined using a least-squares method. This process adjusts the atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map and their positions are refined.
-
The final model is validated using various crystallographic metrics (e.g., R-factor) to ensure its quality and accuracy.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of a single-crystal X-ray crystallography experiment.
Caption: Workflow for single-crystal X-ray crystallography.
References
- 1. rigaku.com [rigaku.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. ijtsrd.com [ijtsrd.com]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 2,3-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound(887585-64-0) 1H NMR spectrum [chemicalbook.com]
- 8. Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.rsc.org [books.rsc.org]
A Comparative Guide to HPLC Purity Analysis of 5-Bromo-2,3-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Bromo-2,3-difluorobenzoic acid, a key building block in the synthesis of various novel therapeutic agents, is no exception. Its purity directly impacts reaction yields, impurity profiles, and the overall quality of the final drug substance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
The Central Role of HPLC in Purity Determination
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) stands as the most prevalent and robust method for analyzing non-volatile and thermally stable compounds like this compound.[1] This technique separates molecules based on their polarity, allowing for the precise quantification of the main compound and the detection of process-related impurities. The presence of the aromatic ring and the carboxyl group in this compound allows for strong retention on a nonpolar stationary phase (like C18) and sensitive detection using an ultraviolet (UV) detector.
A typical HPLC system for this analysis would consist of a pump, an autosampler, a column oven, and a UV detector. The separation is achieved by the differential partitioning of the analyte and its impurities between the stationary phase and a mobile phase.
Detailed Experimental Protocol: RP-HPLC
A robust RP-HPLC method for the purity analysis of this compound is detailed below. This protocol is a starting point and may require optimization based on the specific impurities anticipated from the synthetic route.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Diode Array Detector (DAD) or UV-Vis Detector
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-80% B, 10-12 min: 80% B, 12-13 min: 80-30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in a 50:50 mixture of acetonitrile and water (diluent) and sonicate if necessary. Dilute to the mark with the diluent.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in the diluent, sonicate to ensure complete dissolution, and dilute to the mark.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Data Presentation: Purity Calculation and Impurity Profile
The purity of this compound is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total peak area in the chromatogram.
Table 1: Hypothetical HPLC Purity Analysis Data
| Peak | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.5 | 15.2 | 0.3 | Impurity A (e.g., starting material) |
| 2 | 4.8 | 8.1 | 0.16 | Impurity B (e.g., positional isomer) |
| 3 | 6.2 | 5025.7 | 99.5 | This compound |
| 4 | 7.1 | 2.5 | 0.04 | Unknown Impurity |
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard, other techniques can offer complementary information or advantages in specific scenarios.
Table 2: Comparison of Analytical Techniques for Purity Analysis
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning between a stationary and mobile phase.[1] | High resolution, quantitative accuracy, robust, and widely applicable. | Requires solvent consumption, can be time-consuming. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns for higher resolution and speed.[1] | Faster analysis times, better resolution, and lower solvent consumption than HPLC. | Higher initial instrument cost, potential for column clogging with less clean samples. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection.[2] | Excellent for volatile impurities, provides structural information from mass spectra. | Requires derivatization for non-volatile compounds like benzoic acids, high temperatures can cause degradation. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field.[1] | High efficiency, minimal sample and solvent consumption, orthogonal separation mechanism to HPLC. | Lower sensitivity for some compounds, can have reproducibility challenges. |
Visualizing the Workflow and Relationships
To better understand the analytical process and the relationship between the target compound and its potential impurities, the following diagrams are provided.
Caption: Workflow for the HPLC purity analysis of this compound.
References
A Comparative Guide to the Synthetic Routes of 5-Bromo-2,3-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 5-Bromo-2,3-difluorobenzoic acid, a valuable building block in pharmaceutical and materials science. The comparison focuses on key performance indicators such as reaction yield and product purity, supported by detailed experimental protocols.
At a Glance: Synthetic Route Comparison
| Parameter | Route 1: Direct Bromination | Route 2: Lithiation-Carboxylation |
| Starting Material | 2,3-Difluorobenzoic acid | 1-Bromo-2,3-difluorobenzene |
| Key Reagents | N-Bromosuccinimide (NBS), Sulfuric Acid | n-Butyllithium (n-BuLi), Carbon Dioxide (CO₂) |
| Reported Yield | High (based on analogous reactions) | Moderate to High (based on analogous reactions) |
| Reported Purity | >99% (based on analogous reactions) | High (generally, after purification) |
| Key Advantages | Potentially fewer steps, high purity achievable. | Utilizes a readily available starting material. |
| Key Challenges | Control of regioselectivity, handling of concentrated acid. | Requires anhydrous conditions and careful temperature control due to the use of organolithium reagents. |
Synthetic Pathway Overview
The synthesis of this compound can be approached via two main strategies, each with its own set of advantages and challenges.
Route 1: Direct Bromination of 2,3-Difluorobenzoic Acid
This route involves the electrophilic aromatic substitution of 2,3-difluorobenzoic acid using a brominating agent in the presence of a strong acid. The electron-withdrawing nature of the carboxylic acid and fluorine atoms directs the incoming electrophile to the 5-position.
Experimental Protocol
A procedure analogous to the bromination of 2,4-difluorobenzoic acid can be adapted[1].
-
Reaction Setup: In a reaction vessel, dissolve 2,4-difluorobenzoic acid in concentrated sulfuric acid and cool the mixture to 0-5 °C[1].
-
Bromination: Add N-bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C[1].
-
Reaction: Allow the reaction to proceed for several hours at a controlled temperature (e.g., 8 hours)[1].
-
Work-up: Quench the reaction by carefully pouring the mixture into ice water.
-
Isolation: The precipitated solid, 5-bromo-2,4-difluorobenzoic acid, is collected by filtration, washed with water, and dried[1].
-
Purification: The crude product can be further purified by recrystallization or other chromatographic techniques to achieve high purity[1]. A patent for a similar compound describes an esterification, distillation, and subsequent hydrolysis to achieve a purity of over 99.5%[1].
Performance Data
Route 2: Lithiation and Carboxylation of 1-Bromo-2,3-difluorobenzene
This synthetic approach involves a halogen-metal exchange reaction to form an organolithium intermediate, which is then carboxylated by quenching with carbon dioxide.
Experimental Protocol
The following is a general procedure based on analogous lithiation-carboxylation reactions.
-
Reaction Setup: To a solution of 1-bromo-2,3-difluorobenzene in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to a low temperature (typically -78 °C).
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the stirred mixture, maintaining the low temperature. The reaction progress can be monitored by techniques such as TLC or GC-MS.
-
Carboxylation: Once the lithiation is complete, bubble carbon dioxide gas through the solution or pour the reaction mixture over crushed dry ice (solid CO₂).
-
Work-up: Allow the mixture to warm to room temperature and then quench with an aqueous acid solution (e.g., HCl).
-
Isolation: The product is extracted with an organic solvent, and the organic layer is washed, dried, and the solvent is evaporated.
-
Purification: The crude this compound can be purified by column chromatography or recrystallization.
Performance Data
Detailed experimental data, including specific yields and purity for the lithiation-carboxylation of 1-bromo-2,3-difluorobenzene to this compound, is not explicitly available in the searched literature. However, this method is a standard and widely used transformation in organic synthesis for the preparation of carboxylic acids from aryl halides. A patent for the synthesis of 4-bromo-2,6-difluorobenzoic acid from 3,5-difluorobromobenzene via a similar lithiation-carboxylation route highlights the industrial applicability of this method, suggesting it can provide the desired product in high yield[2].
Conclusion
Both the direct bromination of 2,3-difluorobenzoic acid and the lithiation-carboxylation of 1-bromo-2,3-difluorobenzene present viable pathways for the synthesis of this compound. The choice of route will likely depend on the availability and cost of the starting materials, as well as the specific equipment and expertise available in the laboratory. The direct bromination route may be more straightforward in terms of the number of steps, while the lithiation-carboxylation route offers an alternative from a different commercially available precursor. For both methods, optimization of reaction conditions would be necessary to achieve the best possible yield and purity.
References
In Vitro Assay Comparison Guide: 5-Bromo-2,3-difluorobenzoic Acid Derivatives and Related Compounds
A comprehensive review of available scientific literature and patent databases reveals a notable absence of specific in vitro assay data for derivatives of 5-Bromo-2,3-difluorobenzoic acid. While this particular scaffold has been identified as a valuable building block in medicinal chemistry, detailed biological evaluations of its derivatives are not publicly documented.
This guide, therefore, provides a comparative analysis of structurally related compounds, including isomers and other substituted benzamides, for which in vitro biological data is available. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound derivatives. The presented data and protocols can inform the design and execution of future in vitro studies.
I. Comparative Analysis of Structurally Related Kinase Inhibitors
Substituted benzamides, a class of compounds to which derivatives of this compound belong, have been extensively investigated as kinase inhibitors. The following table summarizes the in vitro activity of selected benzamide derivatives against various cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of Substituted Benzamide Kinase Inhibitors
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 9b (NS-187) | K562 (Bcr-Abl positive) | Data not specified, but identified as highly potent | Imatinib (STI-571) | Not specified in abstract |
| 4d | HCT-116 (human colon cancer) | 8.3 | - | - |
| 7 | K562 | 2.27 | Imatinib | < 1 |
| 7 | HL-60 | 1.42 | - | - |
| 10 | K562 | 2.53 | Imatinib | < 1 |
| 10 | HL-60 | 1.52 | - | - |
Note: The data presented is for benzamide derivatives that are structurally distinct from direct derivatives of this compound but share the core benzamide scaffold.
II. Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to evaluate the biological activity of kinase inhibitors and other potential therapeutic agents. These protocols can be adapted for the characterization of novel this compound derivatives.
A. Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed human cancer cells (e.g., K562, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
B. In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of test compounds on the activity of a specific kinase.
Principle: The activity of a kinase is measured by its ability to phosphorylate a substrate. The inhibition of this activity by a test compound is quantified. Various detection methods can be used, including radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays (measuring the amount of ATP remaining after the kinase reaction).
Procedure (Luminescence-based):
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compounds in a suitable kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase and the test compound at various concentrations.
-
Initiation of Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Detection: Add a reagent that detects the amount of remaining ATP (e.g., a luciferase/luciferin-based reagent). The luminescence signal is inversely proportional to the kinase activity.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
III. Visualizations of Relevant Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a common signaling pathway targeted by kinase inhibitors and a general experimental workflow for in vitro screening.
A Comparative Guide to 5-Bromo-2,3-difluorobenzoic Acid and Its Alternatives for Pharmaceutical Research
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. Halogenated benzoic acids are a cornerstone of modern medicinal chemistry, offering versatile scaffolds for creating complex molecules. This guide provides an objective comparison of 5-Bromo-2,3-difluorobenzoic acid and its structural alternatives, supported by physicochemical data and representative experimental protocols.
Physicochemical Properties: A Comparative Analysis
The subtle differences in the placement of halogen atoms on the benzoic acid ring can significantly influence the physical properties and chemical reactivity of the molecule. These differences are crucial for planning synthetic routes and can affect the pharmacokinetic profile of the final drug candidate. The following table summarizes key data for this compound and common alternatives, compiled from supplier specifications.
| Property | This compound | 5-Bromo-2-fluorobenzoic Acid | 3,4-Difluorobenzoic Acid[1][2] | 5-Bromo-2,4-difluorobenzoic Acid[3][4] |
| CAS Number | 887585-64-0 | 146328-85-0 | 455-86-7 | 28314-83-2 |
| Molecular Formula | C₇H₃BrF₂O₂ | C₇H₄BrFO₂ | C₇H₄F₂O₂ | C₇H₃BrF₂O₂ |
| Molecular Weight | 237.00 | 219.01 | 158.10 | 237.00 |
| Purity (Typical) | ≥97% | ≥97% | ≥98% | ≥97% |
| Melting Point (°C) | Not Widely Reported | 141-145 | 120-122 | Not Widely Reported |
| Appearance | White to off-white solid | White solid[5] | White to pale cream crystalline powder[6] | White to off-white solid |
Performance in Synthetic Applications
The primary utility of these compounds in drug discovery is as intermediates for building more complex molecules, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The bromine atom serves as a versatile handle for introducing new carbon-carbon bonds.
The reactivity in such reactions is influenced by:
-
Electronic Effects: Fluorine atoms are strongly electron-withdrawing, which can affect the reactivity of the C-Br bond. The positions of the fluorine atoms relative to the bromine are critical.
-
Steric Hindrance: The proximity of fluorine atoms or the carboxylic acid group to the bromine can hinder the oxidative addition step at the palladium catalyst.
This compound and its isomers are key building blocks in the synthesis of targeted therapies, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).[7][8] For instance, these scaffolds are integral to developing inhibitors for signaling pathways like the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is often hyperactivated in various cancers and inflammatory diseases.[9][10][][12]
Logical Flow: From Building Block to Biological Target
The following diagram illustrates the typical progression from a starting chemical building block to a functional therapeutic agent targeting a specific cellular pathway.
Caption: Logical progression from chemical building block to therapeutic application.
Experimental Protocols
Detailed and reproducible experimental methods are vital for research and development. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for these building blocks.
Protocol: Suzuki-Miyaura Cross-Coupling of a Brominated Fluorobenzoic Acid
This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[13][14] Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 mmol, 3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Round-bottom flask with stir bar
-
Condenser and inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final biaryl product.
Experimental Workflow Diagram
The following diagram visualizes the key steps in the Suzuki-Miyaura coupling protocol.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Application in Signaling Pathways: Targeting JAK/STAT
The products synthesized from this compound are often designed to modulate specific biological pathways. The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression.[] Its dysregulation is implicated in cancer and autoimmune disorders, making it a prime therapeutic target.
Simplified JAK/STAT Signaling Pathway
This diagram illustrates the canonical JAK/STAT signaling pathway and highlights the point of intervention for a kinase inhibitor.
Caption: Simplified JAK/STAT signaling pathway with kinase inhibitor action.
References
- 1. 3,4-ジフルオロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3,4-二氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. saflikpharma.com [saflikpharma.com]
- 5. echemi.com [echemi.com]
- 6. 3,4-Difluorobenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 12. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 5-Bromo-2,3-difluorobenzoic Acid: A Procedural Guide
For Immediate Reference: Proper disposal of 5-Bromo-2,3-difluorobenzoic acid is critical for laboratory safety and environmental protection. This compound must be treated as hazardous chemical waste and disposed of through a licensed waste disposal service. Under no circumstances should it be discharged into drains or the environment.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). Halogenated organic compounds can be hazardous, and taking precautions is essential.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from potential splashes of the chemical, which may cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact, as the compound may cause skin irritation. |
| Skin and Body Protection | Laboratory coat and closed-toe shoes. | To protect against accidental spills and skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. | To avoid inhalation of dust or vapors, which may cause respiratory irritation. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to manage it as hazardous waste. This should be carried out by a licensed and approved waste disposal company.
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
This compound is a halogenated organic waste. It should be collected in a designated container for this category of waste.
-
Do not mix with non-halogenated, acidic, or basic waste streams to prevent potentially hazardous reactions.
-
-
Container Management:
-
Use a container that is in good condition, compatible with the chemical, and has a secure lid.
-
Keep the container closed except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For solid spills, carefully sweep the material to avoid creating dust and place it into the designated hazardous waste container.
-
For spills in a solution, absorb the spill with an inert, non-combustible material like vermiculite or sand.
-
Place the absorbent material into the sealed hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label removed or defaced.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS department or a certified chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste container.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 5-Bromo-2,3-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 5-Bromo-2,3-difluorobenzoic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that, based on data from structurally similar compounds, should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] It is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure.[5][6]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing or dust generation.[6][7][8][9] | To protect the eyes from dust particles and potential splashes, which can cause serious eye irritation or burns.[1][2][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are required.[5][6] Gloves should be inspected for damage before each use and changed regularly. | To prevent skin contact, which can lead to irritation or chemical burns.[1][2][7][9] |
| Body Protection | A lab coat or a chemical-resistant apron must be worn.[5][6][8] For tasks with a higher risk of exposure, chemical-resistant coveralls may be necessary. | To protect the skin and personal clothing from contamination.[5] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhaling dust.[7][9] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[6][10] | To prevent respiratory tract irritation from airborne particles of the compound.[1][2][9] |
Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for safety. The following steps outline the procedure for handling this compound from preparation to disposal.
Pre-Operational Checks:
-
Verify Equipment: Ensure that the chemical fume hood is functioning correctly.
-
Gather Materials: Have all necessary equipment and reagents readily available.
-
Emergency Preparedness: Confirm that an eyewash station and a safety shower are accessible and unobstructed.[7][8][10]
-
Don PPE: Put on all required PPE as detailed in Table 1 before entering the designated work area.
Handling Procedure:
-
Work in a Fume Hood: All manipulations of this compound, including weighing and transferring, should be performed inside a chemical fume hood to minimize inhalation exposure.[7][9]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][9][10]
-
Portioning: When weighing, use a contained setup (e.g., weighing paper or a beaker) to prevent contamination of the balance.
-
Dissolving: If dissolving the solid, always add the acid to the solvent slowly.[9] Be aware that dissolving corrosive solids can generate heat.[9]
-
Keep Containers Closed: Keep the container of this compound tightly sealed when not in use.[1][2]
Post-Handling and Disposal:
-
Decontamination: Clean the work area thoroughly after use.
-
Waste Disposal: Dispose of all waste, including contaminated PPE and empty containers, as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Waste should be collected in a designated, properly labeled, and sealed container.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
Table 2: Emergency Response Plan
| Incident | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.[1][2][10] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[11] If irritation persists, seek medical attention.[1][2][10] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10][12] |
| Small Spill | For a small spill, and if properly trained, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department or emergency response team immediately.[13] |
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow of operations for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 8. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
